Technical Documentation Center

N-(4-aminophenyl)-2-methoxyacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-aminophenyl)-2-methoxyacetamide
  • CAS: 203739-06-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of N-(4-aminophenyl)-2-methoxyacetamide: A Technical Guide

Strategic Rationale in Molecular Design In the landscape of modern drug discovery and advanced materials science, highly functionalized aniline derivatives serve as critical building blocks. N-(4-aminophenyl)-2-methoxyac...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Molecular Design

In the landscape of modern drug discovery and advanced materials science, highly functionalized aniline derivatives serve as critical building blocks. N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a prime example of a bifunctional intermediate designed for precision coupling.

Unlike simple acetamides, the strategic incorporation of the methoxyacetyl moiety serves a dual purpose. First, it introduces a flexible ether linkage that alters the molecular dipole and modulates lipophilicity. Second, the additional oxygen atom acts as a potent hydrogen-bond acceptor, which is often critical for orienting the molecule within complex protein binding pockets (such as kinase hinge regions). By maintaining a free primary amine para to the acylated nitrogen, researchers can execute highly regioselective downstream functionalizations, such as Buchwald-Hartwig cross-couplings or urea formations, without the risk of cross-reactivity.

Physicochemical Profiling & ADMET Implications

Understanding the physicochemical boundaries of a building block is essential for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The addition of the methoxy group significantly lowers the lipophilicity compared to higher alkyl analogs, pushing the molecule into an optimal physicochemical space for aqueous solubility.

As detailed in the and commercial chemical repositories , the compound strictly adheres to Lipinski’s Rule of Five, making it an ideal substructure for orally bioavailable drug candidates.

Physicochemical PropertyValueADMET Consequence
Chemical Name N-(4-aminophenyl)-2-methoxyacetamideN/A
CAS Number 203739-06-4N/A
Molecular Formula C9H12N2O2N/A
Molecular Weight 180.20 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA) 64.35 ŲExcellent membrane permeability; likely to cross the Blood-Brain Barrier (BBB) if required.
Calculated LogP (xLogP) ~0.85High aqueous solubility; prevents non-specific hydrophobic trapping in vivo.
Hydrogen Bond Donors 2Facilitates strong target-site anchoring via the primary amine and amide NH.
Hydrogen Bond Acceptors 3Enhances solubility and interaction with kinase hinge motifs.
Rotatable Bonds 4Strikes a balance between conformational flexibility and entropic penalty upon binding.

Mechanistic Synthesis & Regioselective Workflow

A common pitfall in synthesizing asymmetric p-phenylenediamine derivatives is attempting direct mono-acylation. Direct acylation of p-phenylenediamine often leads to uncontrollable di-acylation and complex statistical mixtures due to the equivalent nucleophilicity of both amine groups.

To circumvent this, the synthesis relies on a causal, self-validating protection strategy utilizing p-nitroaniline. The nitro group serves as an intrinsic protecting group that is entirely unreactive toward acyl chlorides. This ensures absolute regioselectivity during the formation of the methoxyacetamide linkage. Following acylation, a controlled catalytic hydrogenation reveals the target primary amine .

SynthesisWorkflow SM p-Nitroaniline (Starting Material) Int N-(4-nitrophenyl)-2-methoxyacetamide (Intermediate) SM->Int Acylation (0°C to RT) DCM Solvent Reagent1 Methoxyacetyl Chloride + Triethylamine Reagent1->Int Product N-(4-aminophenyl)-2-methoxyacetamide (Target API Building Block) Int->Product Catalytic Hydrogenation EtOH Solvent Reagent2 H2, Pd/C (Reducing Agent) Reagent2->Product

Synthetic workflow of N-(4-aminophenyl)-2-methoxyacetamide.

Standardized Experimental Protocols

The following step-by-step methodologies are engineered to be self-validating, ensuring that researchers can visually and analytically confirm the success of each phase before proceeding.

Phase 1: Regioselective Acylation
  • Reaction Setup: Dissolve 10.0 mmol of p-nitroaniline in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 15.0 mmol of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting aniline.

  • Controlled Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise add 11.0 mmol of methoxyacetyl chloride over 15 minutes. Causality: The low temperature suppresses exothermic degradation and prevents potential side reactions, such as ketene formation.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent. The self-validating cue is the complete disappearance of the bright yellow p-nitroaniline spot and the emergence of a higher-Rf, UV-active intermediate spot.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude N-(4-nitrophenyl)-2-methoxyacetamide.

Phase 2: Catalytic Nitro Reduction
  • Reaction Setup: Dissolve the crude intermediate from Phase 1 in 40 mL of absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 equivalents by weight).

  • Hydrogenation: Purge the reaction flask thoroughly with nitrogen gas to remove ambient oxygen, thereby preventing catalyst ignition. Introduce hydrogen gas via a balloon setup. Stir vigorously at room temperature for 12 hours.

  • Self-Validation: The reduction is self-validating through physical cues: the consumption of hydrogen gas will visibly cease (balloon stops deflating) upon completion. Furthermore, TLC will reveal a distinct shift from the less polar nitro intermediate to a highly polar, ninhydrin-active primary amine product.

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol. Evaporate the filtrate under reduced pressure to yield the target N-(4-aminophenyl)-2-methoxyacetamide. Purify via recrystallization from ethanol/water if necessary.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant pseudo-molecular ion [M+H]+ at m/z 181.2 , confirming the molecular weight.

  • ¹H NMR (400 MHz, DMSO-d₆): The defining self-validating markers include:

    • A singlet at ~3.3 ppm (3H), confirming the presence of the terminal methoxy group.

    • A singlet at ~3.9 ppm (2H), corresponding to the methylene bridge of the acetyl group.

    • A broad singlet at ~4.9 ppm (2H) that disappears upon D₂O exchange, confirming the successful reduction to the primary amine.

    • An AB quartet pattern in the aromatic region (~6.5 ppm and ~7.3 ppm ), characteristic of a para-disubstituted benzene ring.

    • A downfield broad singlet at ~9.5 ppm (1H), corresponding to the amide proton.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11019457, N-(4-aminophenyl)-2-methoxyacetamide". PubChem. URL:[Link]

  • P. V. Shinde et al. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions". Green Chemistry Letters and Reviews, Vol. 11, No. 4, 2018, pp. 552-559. URL:[Link]

Exploratory

Technical Guide: N-(4-aminophenyl)-2-methoxyacetamide

Executive Summary & Chemical Identity N-(4-aminophenyl)-2-methoxyacetamide is a specialized bifunctional building block used primarily in the synthesis of small-molecule pharmaceuticals. Structurally, it consists of a p-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-(4-aminophenyl)-2-methoxyacetamide is a specialized bifunctional building block used primarily in the synthesis of small-molecule pharmaceuticals. Structurally, it consists of a p-phenylenediamine core where one amine is protected as a methoxyacetamide, leaving the distal amine free for further derivatization.

This asymmetry is critical in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and analgesics , where the methoxyacetamide group acts as a stable, polar hydrogen-bond acceptor, improving the pharmacokinetic profile (solubility and metabolic stability) of the final drug candidate.

Physicochemical Profile
PropertySpecification
CAS Number 203739-06-4
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Predicted) ~4.8 (Aniline nitrogen), ~13.5 (Amide nitrogen)
Storage 2–8°C, Hygroscopic (Store under inert gas)

Synthetic Methodology: The Nitro-Reduction Route

While direct acylation of p-phenylenediamine is possible, it often yields di-acylated byproducts. The industry-standard protocol for high-purity synthesis utilizes a Nitro-Reduction Strategy . This ensures regiospecificity.

Reaction Scheme
  • Acylation: p-Nitroaniline is reacted with methoxyacetyl chloride to form the nitro-amide intermediate.

  • Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal/acid reduction.

Graphviz Visualization: Synthetic Workflow

Synthesispathway Start p-Nitroaniline (Starting Material) Inter Intermediate: N-(4-nitrophenyl)-2-methoxyacetamide Start->Inter Acylation (0-5°C, DCM) Reagent Methoxyacetyl Chloride (+ Base: Et3N) Reagent->Inter Final Product: N-(4-aminophenyl)-2-methoxyacetamide Inter->Final Chemoselective Reduction Reduct Reduction Step (H2, Pd/C or Fe/NH4Cl) Reduct->Final

Figure 1: Step-wise synthesis ensuring mono-acylation via the nitro-precursor route.

Detailed Protocol (Bench Scale)

Step 1: Acylation

  • Reagents: p-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve p-nitroaniline in dry DCM. Cool to 0°C. Add Triethylamine. Dropwise add Methoxyacetyl chloride (exothermic control). Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Brine. Dry over MgSO₄.

Step 2: Reduction (Catalytic Hydrogenation)

  • Reagents: Intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol.

  • Procedure: Purge vessel with N₂. Add catalyst and substrate in Methanol. Introduce H₂ (balloon or 30 psi). Monitor via TLC (disappearance of yellow nitro spot).

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization & Quality Control

To validate the identity of CAS 203739-06-4, a multi-modal approach is required. The presence of the methoxy group and the free amine must be distinct.

QC Decision Tree

QC_Workflow Sample Raw Product Batch HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Check: Methoxy Singlet (~3.4 ppm)? HNMR->Check1 Check2 Check: Amine Broad S (~4.8 ppm)? Check1->Check2 Yes Reject Reprocess/Reject Check1->Reject No HPLC HPLC Purity (>98%) Check2->HPLC Yes Check2->Reject No Release Release Batch HPLC->Release Pass HPLC->Reject Fail

Figure 2: Analytical workflow for validating structural integrity.

Key Spectral Markers (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ 9.5 ppm (s, 1H, NH -Amide)

    • δ 7.3 ppm (d, 2H, Ar-H ortho to amide)

    • δ 6.5 ppm (d, 2H, Ar-H ortho to amine)

    • δ 4.8 ppm (s, 2H, NH₂ - Exchangeable with D₂O)

    • δ 3.9 ppm (s, 2H, CO-CH₂ -O)

    • δ 3.35 ppm (s, 3H, O-CH₃ )

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 181.1 m/z.

Pharmaceutical Applications

This compound is a "privileged scaffold" in drug discovery. It serves as a linker that connects a hydrophobic pharmacophore (via the free amine) to a solvent-interacting tail (the methoxyacetamide).

Tyrosine Kinase Inhibitors (TKIs)

Similar to the structural logic of Nintedanib (which uses a chloro-acetamide linker), the methoxy-variant is used to modulate solubility.

  • Mechanism: The free amine reacts with chloropyrimidines or quinazolines to form the core kinase-binding motif.

  • Advantage: The methoxy ether oxygen provides a weak hydrogen bond acceptor site, potentially interacting with solvent-exposed regions of the kinase ATP-binding pocket.

Analgesic Development

Structurally related to Paracetamol (Acetaminophen), this derivative is explored in research for:

  • COX Inhibition: Investigating if the methoxy extension alters binding affinity to Cyclooxygenase enzymes.

  • Metabolic Stability: The methoxy group can block metabolic oxidation at the alpha-carbon, potentially altering the toxicity profile compared to standard acetanilides.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H319: Causes serious eye irritation.

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood. Phenylenediamines are notorious for staining and potential sensitization.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the amine before disposal.

References

  • PubChem. (n.d.).[1] N-(4-aminophenyl)-2-methoxyacetamide (Compound CID 11019457).[2] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Contextual reference for acetamide linkers in kinase inhibitors). [Link]

Sources

Foundational

molecular structure of N-(4-aminophenyl)-2-methoxyacetamide

This guide provides an in-depth technical analysis of N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4), a critical acetanilide scaffold used in medicinal chemistry and materials science. Structural Class: Functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4), a critical acetanilide scaffold used in medicinal chemistry and materials science.

Structural Class: Functionalized Acetanilide / Phenylenediamine Derivative CAS Registry Number: 203739-06-4[1][2][3][4]

Executive Summary & Chemical Identity

N-(4-aminophenyl)-2-methoxyacetamide is a bifunctional aromatic building block characterized by a para-amino substituted acetanilide core. Unlike simple acetanilides (e.g., Paracetamol), this molecule features a methoxyacetyl side chain, introducing an ether oxygen at the


-position relative to the carbonyl. This modification alters the electronic properties of the amide bond and increases polarity, making it a valuable scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors where H-bond acceptor capability in the linker region is required.
Key Physicochemical Data
PropertyValuebiological Relevance
Molecular Formula

Low MW, ideal for fragment libraries.
Molecular Weight 180.20 g/mol Well within Lipinski's Rule of 5.
LogP (Predicted) ~0.85High water solubility; excellent oral bioavailability potential.
TPSA 64.35

Permeable to cell membranes (TPSA < 140).
H-Bond Donors 2 (Aniline

, Amide

)
Key for active site recognition.
H-Bond Acceptors 3 (Amide

, Ether

, Aniline

)
Versatile interaction points.

Molecular Architecture & Conformation

The molecule consists of a central phenyl ring substituted at the 1 and 4 positions (para-substitution).

  • The Amide Linkage: The amide nitrogen is

    
     hybridized, maintaining planarity with the phenyl ring to allow 
    
    
    
    -electron delocalization. However, the 2-methoxy group introduces steric bulk and an inductive withdrawing effect, potentially twisting the amide bond slightly out of plane compared to a simple acetamide.
  • The Methoxy "Tail": The

    
     moiety acts as a flexible arm. The ether oxygen provides a specific H-bond acceptor site that is often exploited in drug design to interact with solvent-exposed regions of a protein target.
    
  • The Aniline Head: The primary amine at the 4-position is the primary vector for further derivatization (e.g., urea formation, reductive amination) or critical H-bonding interactions.

Synthetic Pathways & Fabrication

While direct acylation of p-phenylenediamine is possible, it suffers from poor selectivity (yielding di-acylated byproducts). The Nitro-Reduction Route is the authoritative protocol for high-purity synthesis.

Recommended Protocol: The Nitro-Reduction Pathway
Step 1: Acylation of 4-Nitroaniline
  • Reagents: 4-Nitroaniline, Methoxyacetyl chloride, Triethylamine (TEA), DCM (Dichloromethane).

  • Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitro group deactivates the aniline, requiring a non-nucleophilic base (TEA) to drive the reaction.

  • Outcome: Formation of intermediate N-(4-nitrophenyl)-2-methoxyacetamide.

Step 2: Chemoselective Reduction
  • Reagents:

    
     (1 atm), 10% Pd/C catalyst, Methanol.
    
  • Alternative (Iron-mediated): Fe powder /

    
     (aq) / Ethanol (if avoiding hydrogenation is necessary).
    
  • Mechanism: Catalytic hydrogenation reduces the nitro group (

    
    ) to the amine (
    
    
    
    ) without affecting the amide or ether linkages.
Synthesis Workflow Diagram

SynthesisPath Start 4-Nitroaniline (Precursor) Inter Intermediate: N-(4-nitrophenyl)- 2-methoxyacetamide Start->Inter Acylation (0°C to RT) Reagent1 Methoxyacetyl Chloride + Et3N / DCM Reagent1->Inter Product Target: N-(4-aminophenyl)- 2-methoxyacetamide Inter->Product Reduction (RT, 4h) Reagent2 H2 / Pd-C (Methanol) Reagent2->Product

Caption: Figure 1. High-fidelity synthesis via the nitro-reduction pathway to prevent over-acylation.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct chemical environments of the protons.

Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in DMSO-


 (400 MHz):
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 9.45Singlet (br)1HDeshielded by carbonyl; exchangeable.
Ar-H (2,6) 7.35Doublet (

Hz)
2HOrtho to amide (electron withdrawing).
Ar-H (3,5) 6.50Doublet (

Hz)
2HOrtho to amine (electron donating/shielding).
Amine

4.90Singlet (br)2HCharacteristic broad aniline peak.

3.95Singlet2HDeshielded by adjacent O and C=O.

3.35Singlet3HTypical methoxy region.
Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹: Primary amine (

    
    ) stretching (doublet).
    
  • 3250 cm⁻¹: Amide

    
     stretch.
    
  • 1660–1650 cm⁻¹: Amide I band (

    
     stretch). The methoxy group may shift this slightly higher due to the inductive effect compared to acetanilide.
    
  • 1120 cm⁻¹: Ether

    
     stretch.
    

Applications in Drug Discovery

This molecule serves as a superior alternative to simple phenylenediamines in "scaffold hopping" exercises.

  • Solubility Enhancement: The methoxyacetyl group lowers the LogP compared to a benzyl or propyl analog, improving aqueous solubility.

  • Metabolic Stability: Unlike the N-acetyl group of paracetamol, which is susceptible to deacetylation by amidases, the

    
    -methoxy group can sterically hinder hydrolysis, potentially extending half-life.
    
  • Toxicity Mitigation: By substituting the acetamide, the metabolic pathway leading to the toxic quinone imine (NAPQI, associated with paracetamol toxicity) may be altered, although specific toxicology studies (Ames test) are required for confirmation.

References

  • ChemScene. (n.d.). N-(4-Aminophenyl)-2-methoxyacetamide Product Data. Retrieved from

  • PubChem. (2024).[5] Compound Summary: N-(4-aminophenyl)-2-methoxyacetamide (CID 11019457).[6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Building Blocks and Intermediates: Phenylenediamine derivatives. Retrieved from

  • Uppu, R. M., et al. (2020). Crystal structure and oxidative transformations of alkoxyacetanilides. Acta Crystallographica Section E, 76, 123-127.

Sources

Exploratory

Technical Monograph: N-(4-Aminophenyl)-2-methoxyacetamide

A Bifunctional Scaffold for Medicinal Chemistry and Dye Synthesis Abstract N-(4-Aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a critical intermediate in the synthesis of pharmaceuticals, particularly tyro...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Scaffold for Medicinal Chemistry and Dye Synthesis

Abstract

N-(4-Aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors, and advanced azo dyes. Distinguished by its "Janus-faced" reactivity—possessing a nucleophilic primary amine and a stable, solubility-enhancing methoxyacetamide moiety—it serves as a versatile scaffold for fragment-based drug discovery (FBDD). This guide provides a rigorous, self-validating protocol for its synthesis, purification, and application, emphasizing the suppression of bis-acylation byproducts common in conventional aniline chemistry.

Chemical Identity & Significance

Unlike simple acetanilides, the inclusion of the


-methoxy group in the acyl chain imparts unique physicochemical properties. It acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to alkyl analogs while maintaining membrane permeability—a critical balance in designing orally bioavailable drugs (e.g., analogs of Nintedanib).
PropertySpecification
IUPAC Name N-(4-Aminophenyl)-2-methoxyacetamide
CAS Number 203739-06-4
Molecular Formula

Molecular Weight 180.21 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)
Strategic Synthesis: The Nitro-Reduction Route

The Problem: Direct acylation of p-phenylenediamine with methoxyacetyl chloride is kinetically difficult to control, leading to a statistical mixture of mono-acylated product, bis-acylated impurity (


-bis(2-methoxyacetyl)phenylenediamine), and unreacted starting material.

The Solution: A two-step "Protect-Reduce" strategy ensures 100% regioselectivity. We first acylate 4-nitroaniline (where the nitro group deactivates the ring, preventing side reactions) and subsequently reduce the nitro group to the target amine.

Step 1: Acylation of 4-Nitroaniline
  • Reagents: 4-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 4-nitroaniline in dry DCM under

      
       atmosphere.
      
    • Add Triethylamine (base scavenger) and cool to 0°C.

    • Dropwise addition of Methoxyacetyl chloride to control exotherm.

    • Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then Sat.

      
      . Dry over 
      
      
      
      .[1]
    • Yield: >90% of N-(4-nitrophenyl)-2-methoxyacetamide.

Step 2: Catalytic Hydrogenation (Bechamp or Catalytic)
  • Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Methanol,

    
     balloon (1 atm).
    
  • Protocol:

    • Suspend the nitro-intermediate in Methanol.[2]

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with

      
       gas and stir vigorously at RT for 6–12 hours.
      
    • Endpoint: Disappearance of the yellow nitro-compound color; TLC shows a polar, UV-active spot (ninhydrin positive).

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate.[1][2] Recrystallize from Ethanol/Water if necessary.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and reaction flow to ensure high purity.

SynthesisWorkflow Input Start: 4-Nitroaniline + Methoxyacetyl Chloride Step1 Step 1: Acylation (DCM, 0°C -> RT) Input->Step1 Check1 QC: TLC Check (Disappearance of Amine) Step1->Check1 Check1->Step1 Incomplete (Add time/heat) Intermed Intermediate: N-(4-nitrophenyl)-2-methoxyacetamide Check1->Intermed Complete Step2 Step 2: Reduction (H2, Pd/C, MeOH) Intermed->Step2 Filter Workup: Celite Filtration (Remove Pd) Step2->Filter Product Final Product: N-(4-aminophenyl)-2-methoxyacetamide Filter->Product

Figure 1: Step-wise synthesis workflow prioritizing regioselectivity via the nitro-reduction pathway.

Applications in Drug Discovery
A. Kinase Inhibitor Scaffolds

This molecule serves as a bioisostere for the N-methyl-2-chloroacetamide fragment found in Nintedanib (a triple angiokinase inhibitor). The methoxy group offers:

  • Metabolic Stability: Unlike the chloro-analog which can be reactive (alkylation risk), the methoxy group is chemically inert under physiological conditions.

  • H-Bonding: The ether oxygen acts as an H-bond acceptor, potentially interacting with hinge region residues in kinase ATP-binding pockets.

B. "Diazo" Component in Dye Chemistry

The free primary amine at the para-position is highly reactive toward diazotization (


).
  • Coupling: It can be coupled with electron-rich aromatics (phenols, naphthols) to create azo dyes.

  • Shift: The acetamido group at the para-position acts as an auxochrome, causing a bathochromic shift (deepening color) compared to simple aniline dyes.

Safety & Handling (E-E-A-T)
  • Toxicology: Like all aniline derivatives, this compound should be treated as a potential skin sensitizer and methemoglobinemia inducer.

  • Stability: The free amine is prone to oxidation (browning) upon exposure to air/light.

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • Self-Validation: If the solid turns dark brown, recrystallize from Ethanol/Water (9:1) before use in sensitive biological assays.

References
  • ChemScene . (n.d.). N-(4-Aminophenyl)-2-methoxyacetamide Product Data. Retrieved from [3]

  • Smajlagić, A., & Srabović, M. (2022).[4][5] Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).[4][5][6] Retrieved from

  • Santa Cruz Biotechnology . (n.d.). 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide Data. Retrieved from

  • PubChem . (n.d.). N-(4-aminophenyl)-2-methoxyacetamide Compound Summary. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of N-(4-aminophenyl)-2-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of N-(4-aminophenyl)-2-methoxyacetamide N-(4-aminophenyl)-2-methoxyacet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of N-(4-aminophenyl)-2-methoxyacetamide

N-(4-aminophenyl)-2-methoxyacetamide is a small molecule belonging to the N-phenylacetamide class of compounds. This structural family has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties[1]. While N-(4-aminophenyl)-2-methoxyacetamide itself is a relatively understudied compound, its core structure suggests a potential for biological activity, particularly in the realm of oncology. Structurally related N-phenylacetamide derivatives have been demonstrated to induce cytotoxic effects and trigger apoptotic pathways in various cancer cell lines[2][3][4].

These application notes provide a comprehensive guide for the in vitro evaluation of N-(4-aminophenyl)-2-methoxyacetamide to elucidate its potential as a therapeutic agent. The following protocols are designed to be self-validating systems, offering detailed methodologies for assessing cytotoxicity, induction of apoptosis, and key protein modulations.

Part 1: Foundational Assays - Assessing Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability[4].

Principle of Tetrazolium-Based Assays

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells. A reduction in color intensity in treated cells compared to untreated controls indicates a loss of cell viability.

Recommended Cell Lines

Based on studies of analogous N-phenylacetamide compounds, the following human cancer cell lines are recommended for initial screening:

Cell LineCancer TypeRationale for Selection
MCF-7 Breast AdenocarcinomaCommonly used model for breast cancer research.
HepG2 Hepatocellular CarcinomaRelevant for liver cancer studies.
HCT116 Colorectal CarcinomaA well-characterized model for colon cancer.
A549 Lung CarcinomaRepresentative of non-small cell lung cancer.
Protocol: MTT/XTT Cytotoxicity Assay

Materials:

  • N-(4-aminophenyl)-2-methoxyacetamide

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-aminophenyl)-2-methoxyacetamide in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT assay only): Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3, 4, or 5 cluster_3 Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_24h_adhesion treat_cells Treat cells with compound dilutions incubate_24h_adhesion->treat_cells prepare_compound Prepare serial dilutions of N-(4-aminophenyl)-2-methoxyacetamide prepare_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_reagent Add MTT or XTT reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_absorbance Read absorbance on microplate reader incubate_reagent->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound N-(4-aminophenyl)-2-methoxyacetamide bcl2 Bcl-2 family modulation (e.g., Bax up, Bcl-2 down) compound->bcl2 ? death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ? mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp8 Caspase-8 activation death_receptor->casp8 casp37 Caspase-3/7 activation casp8->casp37 casp9->casp37 parp PARP cleavage casp37->parp apoptosis Apoptosis parp->apoptosis

Caption: Putative apoptotic pathways induced by the compound.

Part 3: Target Validation - Western Blot Analysis

To further dissect the mechanism of apoptosis, Western blotting can be employed to analyze the expression levels of key proteins involved in the apoptotic cascade.

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[5]

Target Proteins of Interest

Based on the proposed apoptotic pathway, the following proteins are recommended for analysis:

ProteinFunctionExpected Change upon Apoptosis Induction
Bax Pro-apoptotic Bcl-2 family memberIncrease
Bcl-2 Anti-apoptotic Bcl-2 family memberDecrease
Cleaved Caspase-3 Active form of executioner caspase-3Increase
Cleaved PARP Substrate of cleaved caspase-3Increase
Protocol: Western Blotting

Materials:

  • N-(4-aminophenyl)-2-methoxyacetamide

  • Selected cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with N-(4-aminophenyl)-2-methoxyacetamide at the desired concentrations and time points. Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of N-(4-aminophenyl)-2-methoxyacetamide. By systematically evaluating its cytotoxicity and potential to induce apoptosis, researchers can gain valuable insights into its biological activity and therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development of this and related compounds.

References

Sources

Application

N-(4-aminophenyl)-2-methoxyacetamide for in vivo studies in mice

Application Note: In Vivo Preclinical Evaluation of N-(4-aminophenyl)-2-methoxyacetamide Executive Summary & Chemical Context N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a small molecule anilide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Preclinical Evaluation of N-(4-aminophenyl)-2-methoxyacetamide

Executive Summary & Chemical Context

N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a small molecule anilide derivative often utilized as a chemical building block in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors.[1] Structurally, it possesses two critical functional motifs:

  • The p-phenylenediamine core: A moiety associated with redox cycling and potential methemoglobinemia.[1]

  • The 2-methoxyacetamide side chain: A structural analogue to methoxyacetic acid (MAA), a known reproductive toxin and teratogen.[1]

This Application Note provides a rigorous framework for the in vivo characterization of this compound in murine models. Due to its structural liabilities, this guide emphasizes safety pharmacology and metabolic stability prior to efficacy studies.[1]

Formulation & Stability

The physicochemical properties of N-(4-aminophenyl)-2-methoxyacetamide (LogP ~0.85, moderate polarity) present solubility challenges in aqueous buffers.

Recommended Vehicle Systems

For intraperitoneal (IP) or oral gavage (PO) administration, avoid pure saline due to precipitation risks.[1]

Vehicle ClassCompositionStability (RT)Application
Standard (Preferred) 5% DMSO + 40% PEG400 + 55% Saline 24 HoursPK / Acute Tox
Lipophilic 10% DMSO + 90% Corn Oil 48 HoursOral Gavage (Slow Release)
Acidified 0.1M Citrate Buffer (pH 4.5) 6 HoursIV Bolus (Solubility enhanced by amine protonation)

Protocol Note: Always add the compound to DMSO first, vortex until dissolved, then add PEG400, and finally the aqueous component (Saline/Water) dropwise with continuous vortexing to prevent "crashing out."

Safety Pharmacology: The "Aniline-Methoxy" Risk Profile

Before efficacy testing, you must establish the Maximum Tolerated Dose (MTD).[1] This compound carries a dual-toxicity risk:

  • Hematotoxicity: The free amine at the para-position can undergo N-hydroxylation, leading to methemoglobin (MetHb) formation.[1]

  • Reproductive Toxicity: Hydrolysis by amidases may release Methoxyacetic Acid (MAA) , which causes testicular atrophy and thymic depletion.[1]

Protocol A: Dose-Escalation & MTD (Up-and-Down Procedure)

Based on OECD Guideline 425

  • Animals: C57BL/6 mice (n=3 per sex/group), Age 8-10 weeks.

  • Starting Dose: 10 mg/kg (IP).

  • Escalation Factor: 3.2x (10 -> 32 -> 100 mg/kg).[1]

  • Observation Period: 48 hours post-dose.

  • Critical Endpoints:

    • Cyanosis: Check paw pads/tail for blue discoloration (MetHb indicator).[1]

    • Lethargy/Ataxia: CNS depression.

    • Body Weight: >15% loss requires euthanasia.

Decision Logic:

  • If 1/3 mice die or show severe distress

    
     De-escalate dose.
    
  • If 3/3 survive with no adverse effects

    
     Escalate dose.
    

Pharmacokinetics (PK) Protocol

Understanding the half-life (


) is crucial to determine if the compound survives long enough to exert a biological effect or is rapidly hydrolyzed.[1]
Experimental Design
  • Groups: IV (Tail Vein) vs. PO (Oral Gavage).

  • Dose: 10 mg/kg (IV) / 30 mg/kg (PO).

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.[1]

  • Sample: 20

    
    L whole blood via tail nick 
    
    
    
    dilute in heparinized capillaries.
Sample Processing (LC-MS/MS)
  • Extraction: Mix 10

    
    L plasma with 90 
    
    
    
    L Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Supernatant: Inject 5

    
    L into LC-MS/MS.
    
  • MRM Transitions: Optimize for parent ion

    
    .
    
    • Quantifier:

      
       (Loss of methoxyacetyl group).
      
    • Qualifier:

      
       (Aniline fragment).
      

Mechanistic Pathway & Logic

The following diagram illustrates the metabolic fate and potential toxicity pathways of N-(4-aminophenyl)-2-methoxyacetamide. This logic dictates why we monitor both blood (MetHb) and testes (MAA effect).[1]

MetabolicPathway Parent N-(4-aminophenyl)- 2-methoxyacetamide (Parent Drug) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 N-oxidation Amidase Carboxylesterase/Amidase (Plasma/Liver) Parent->Amidase Hydrolysis Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine PPD p-Phenylenediamine (PPD) Amidase->PPD MAA Methoxyacetic Acid (MAA) Amidase->MAA MetHb Methemoglobinemia (Hypoxia) Hydroxylamine->MetHb Redox Cycling (Fe2+ -> Fe3+) PPD->MetHb Secondary Oxidation Testes Testicular Atrophy (Spermatocyte Death) MAA->Testes HDAC Inhibition?

Figure 1: Predicted metabolic divergence.[1] The hydrolysis pathway (bottom) generates Methoxyacetic Acid (MAA), a known reproductive toxin, while oxidation (top) drives hematotoxicity.[1]

In Vivo Efficacy Models (Application Context)

If the compound is being tested as a Lead Candidate (e.g., for HDAC inhibition), use the following setup after clearing safety checks.

A. Pharmacodynamic (PD) Biomarker Assay

Since the structure mimics Class I HDAC inhibitors, efficacy should be validated by histone acetylation levels in Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Dose: MTD (determined in Section 3).

  • Tissue Collection: Harvest PBMCs 3 hours post-dose.

  • Assay: Western Blot for Acetyl-Histone H3 (Lys9/Lys14) .

  • Positive Control: Vorinostat (SAHA) at 50 mg/kg IP.

  • Success Criteria: >2-fold increase in H3ac levels vs. Vehicle.

B. Xenograft Tumor Model (Generic)
  • Model: 4T1 (Murine Breast Cancer) or CT26 (Colon) in BALB/c mice.[1]

  • Regimen: Daily IP injection for 14 days.

  • Readout: Tumor Volume (

    
    ).[1]
    
  • Stop Criteria: If body weight drops >20% (likely due to MAA-induced toxicity), terminate study immediately.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Syringe pH shock or temperature drop.[1]Keep solution at 37°C; switch to 10% DMSO/Corn Oil.
Blue Skin/Tail (Cyanosis) Methemoglobinemia (>20%).[1]Immediate O2 support; administer Methylene Blue (1 mg/kg IV).
Rapid Clearance (

)
Rapid hydrolysis by esterases.[1]Co-administer with a broad-spectrum esterase inhibitor (e.g., BNPP) to validate mechanism (Research only).[1]

References

  • Organisation for Economic Co-operation and Development (OECD). (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link][1]

  • Creasy, D. M., & Foster, P. M. (2002). Male Reproductive Toxicology: Methoxyacetic Acid. In Comprehensive Toxicology. Elsevier. [Link][1]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management.[1] Toxicological Reviews. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2782084, N-(4-Aminophenyl)-2-methoxyacetamide. PubChem. [Link][1]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of N-(4-aminophenyl)-2-methoxyacetamide

Introduction N-(4-aminophenyl)-2-methoxyacetamide is an aromatic amine and acetamide derivative with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-aminophenyl)-2-methoxyacetamide is an aromatic amine and acetamide derivative with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its chemical structure, featuring a primary aromatic amine, an amide linkage, and a methoxy ether group, presents a unique set of analytical challenges. The primary aromatic amine is susceptible to oxidation, while the amide bond can undergo hydrolysis under acidic or basic conditions. Therefore, robust and validated analytical methods are imperative to ensure the identity, purity, and stability of this compound.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of N-(4-aminophenyl)-2-methoxyacetamide. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen methodologies. This document is structured to serve as a practical laboratory resource, emphasizing scientific integrity and the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness).

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(4-aminophenyl)-2-methoxyacetamide is essential for analytical method development.

PropertyValueSource
CAS Number 203739-06-4[1]
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [1]
Monoisotopic Mass 180.08987 Da[2]
Predicted XlogP 0.0[2]
Predicted TPSA 64.35 Ų[1]
Appearance Solid (predicted)
Storage Sealed in dry, 2-8°C[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of N-(4-aminophenyl)-2-methoxyacetamide and for quantifying its related substances and degradation products. A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its potential impurities and degradants, ensuring the reliability of quality control and stability studies.

Rationale for Method Design

The chosen reversed-phase HPLC method is based on the moderate polarity of the target molecule. A C18 column is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), allows for the fine-tuning of retention and resolution. The addition of a buffer is critical for maintaining a consistent pH, which is important for the reproducible ionization state of the primary amine and for ensuring good peak shape. Gradient elution is employed to provide sufficient resolution for early-eluting polar impurities and to ensure the timely elution of any less polar, late-eluting compounds. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of purity and for the analysis of related substances and degradation products of N-(4-aminophenyl)-2-methoxyacetamide.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.5 with dilute KOH
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20, v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of N-(4-aminophenyl)-2-methoxyacetamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the N-(4-aminophenyl)-2-methoxyacetamide sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) equilibrate Equilibrate HPLC System (30 min) prep_standard->equilibrate prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate

Workflow for HPLC Purity Analysis.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on N-(4-aminophenyl)-2-methoxyacetamide. These studies intentionally stress the molecule to generate potential degradation products.[3] The amide bond is susceptible to hydrolysis, and the aromatic amine can be oxidized.[4][5]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process and for confirming the identity of the main component and any volatile impurities through mass spectral data.

Rationale for Method Design

For GC-MS analysis, derivatization is often necessary for polar compounds like N-(4-aminophenyl)-2-methoxyacetamide to improve their volatility and thermal stability. Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach for amines and amides. The choice of a mid-polarity GC column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of analytes.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the molecular weight of N-(4-aminophenyl)-2-methoxyacetamide.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

GC-MS Conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation (with Derivatization):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 500 µL of pyridine and 500 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Expected Mass Spectrum:

  • Molecular Ion (M+•): A peak at m/z 180 is expected, corresponding to the molecular weight of the underivatized compound, although it may be weak.

  • Derivatized Molecular Ion: For the di-silylated derivative (on both the primary amine and amide nitrogen), a molecular ion at m/z 324 would be expected.

  • Fragmentation: Common fragmentation patterns for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group. For aromatic amines, cleavage of the C-N bond is also common.[6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of N-(4-aminophenyl)-2-methoxyacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

  • Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, integrating to 2H each, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Amine Protons (-NH₂): A broad singlet around δ 5.0-5.5 ppm, integrating to 2H. The chemical shift can be variable and concentration-dependent.

  • Amide Proton (-NH-): A singlet or a broad singlet in the range of δ 8.0-9.5 ppm, integrating to 1H.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.3-3.5 ppm, integrating to 3H.

  • Methylene Protons (-CH₂-): A singlet around δ 3.9-4.1 ppm, integrating to 2H.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

  • Carbonyl Carbon (C=O): δ 168-172 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amine group will be the most upfield, and the carbon attached to the amide group will be shifted downfield.

  • Methylene Carbon (-CH₂-): δ 70-75 ppm.

  • Methoxy Carbon (-OCH₃): δ 58-62 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • Prepare a KBr pellet containing ~1% of the sample or use an ATR (Attenuated Total Reflectance) accessory.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3450-3250N-H (amine & amide)Stretching (two bands for primary amine)
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1660C=O (amide I)Stretching
~1600, ~1510C=C (aromatic)Stretching
~1550N-H (amide II)Bending
~1250, ~1050C-O (ether)Stretching

Comprehensive Analytical Workflow

The following diagram illustrates the logical flow for the complete analytical characterization of a new batch of N-(4-aminophenyl)-2-methoxyacetamide.

Characterization_Workflow cluster_id Identity Confirmation cluster_purity Purity and Impurity Profiling cluster_stability Stability Assessment start New Batch of N-(4-aminophenyl)-2-methoxyacetamide nmr ¹H and ¹³C NMR start->nmr ms GC-MS or LC-MS (Molecular Weight) start->ms ftir FTIR (Functional Groups) start->ftir hplc HPLC-UV/PDA (Purity, Related Substances) nmr->hplc ms->hplc ftir->hplc gc GC-MS (Volatile Impurities, Residual Solvents) hplc->gc forced_deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) gc->forced_deg stability_hplc Stability-Indicating HPLC Analysis forced_deg->stability_hplc final_report Comprehensive Certificate of Analysis stability_hplc->final_report

Comprehensive Analytical Characterization Workflow.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of N-(4-aminophenyl)-2-methoxyacetamide. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, accurate purity assessment, and thorough stability evaluation of this compound. Adherence to these protocols will enable researchers and quality control professionals to generate reliable and scientifically sound data, which is crucial for the intended applications of this molecule in research and development. The principles and methodologies described herein can also serve as a template for the analysis of other related aromatic amines and acetamides.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • N-(4-aminophenyl)-2-methoxyacetamide (C9H12N2O2). PubChemLite. Retrieved from [Link]

  • Zeng, B. (2015). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved from [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023, November 17). Retrieved from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository. Retrieved from [Link]

  • 501.doc. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Supplementary Information. (n.d.). OICC Press. Retrieved from [Link]

  • Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (n.d.). Scilit. Retrieved from [Link]

  • 2-(4-aminophenyl)-n-(2-methoxyethyl)acetamide. PubChemLite. Retrieved from [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (n.d.). PMC. Retrieved from [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from [Link]

  • Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. (n.d.). Annex Publishers. Retrieved from [Link]

  • N-(4-aminophenyl)-2-chloro-N-methylAcetamide. PubChem. Retrieved from [Link].gov/compound/N-4-aminophenyl-2-chloro-N-methylAcetamide)

Sources

Application

N-(4-aminophenyl)-2-methoxyacetamide as an intermediate in pharmaceutical synthesis

A Versatile Pharmacophore Scaffold for Kinase & Factor Xa Inhibitor Development[1] Executive Summary N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) serves as a critical intermediate in the synthesis of small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Pharmacophore Scaffold for Kinase & Factor Xa Inhibitor Development[1]

Executive Summary

N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) serves as a critical intermediate in the synthesis of small-molecule inhibitors, particularly within the fields of oncology (Tyrosine Kinase Inhibitors, TKIs) and cardiology (Factor Xa/VIIa inhibitors).[1][2][3] Its structure—a p-phenylenediamine core mono-acylated with a methoxyacetyl group—provides a unique "linker-head" motif.[1] The methoxyacetamide moiety acts as a highly specific hydrogen bond acceptor in ATP-binding pockets, while the free amine allows for facile coupling to heterocyclic warheads (e.g., indolinones, quinazolines).[1]

This guide details a scalable, high-purity synthesis protocol for this intermediate and outlines its downstream application in Structure-Activity Relationship (SAR) libraries for drug discovery.[1]

Part 1: Chemical Profile & Pharmacophore Relevance
1.1 Physicochemical Properties
PropertySpecification
IUPAC Name N-(4-aminophenyl)-2-methoxyacetamide
CAS Number 203739-06-4
Molecular Formula C

H

N

O

Molecular Weight 180.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~13.5 (Amide nitrogen)
1.2 Pharmacological Significance

In medicinal chemistry, this scaffold functions as a bioisostere for more complex polar groups found in blockbuster drugs:

  • Kinase Inhibitors (e.g., Nintedanib Analogs): The methoxyacetamide mimics the spatial and electronic properties of the piperazinyl-acetamide tail found in Nintedanib (Ofev), often used in SAR studies to evaluate the necessity of the basic nitrogen for solubility versus binding affinity.[1]

  • Coagulation Inhibitors: The motif resembles the polar "S4 pocket" binders in Factor Xa inhibitors, providing H-bond interactions with the backbone residues (e.g., Gly216) of the protease.[1]

Part 2: Synthesis Protocol (Upstream)

Objective: Preparation of N-(4-aminophenyl)-2-methoxyacetamide from 4-nitroaniline via a two-step Acylation-Reduction sequence.

2.1 Reaction Pathway Visualization

The following diagram illustrates the critical pathway from the starting material to the active intermediate.

SynthesisPathway Start 4-Nitroaniline (Starting Material) Inter Intermediate 1: N-(4-nitrophenyl)-2-methoxyacetamide Start->Inter Step 1: Acylation (0°C -> RT, DCM) Reagent1 Methoxyacetyl Chloride + Et3N (Base) Reagent1->Inter Product Target: N-(4-aminophenyl)-2-methoxyacetamide Inter->Product Step 2: Reduction (RT, MeOH) Reagent2 H2 (gas) / Pd-C (Catalytic Hydrogenation) Reagent2->Product

Figure 1: Two-step synthesis pathway ensuring regioselectivity and high yield.

2.2 Detailed Methodology

Step 1: Acylation of 4-Nitroaniline Rationale: Direct acylation of the nitroaniline is preferred over the phenylenediamine to prevent di-acylation.[1]

  • Setup: Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4-nitroaniline (13.8 g, 100 mmol) and Dichloromethane (DCM) (200 mL).

  • Base Addition: Add Triethylamine (Et3N) (16.7 mL, 120 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Methoxyacetyl chloride (10.9 mL, 110 mmol) over 30 minutes. Critical: Maintain internal temperature <5°C to avoid bis-acylation or exotherm spikes.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Quench with water (100 mL). Separate the organic layer.[1][4] Wash with 1M HCl (2x50 mL) to remove unreacted amine/base, then Sat.[1] NaHCO3 (2x50 mL).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize the yellow solid from Ethanol.[1][5]

    • Target Yield: 85-90%[1]

    • Intermediate: N-(4-nitrophenyl)-2-methoxyacetamide.[1][6]

Step 2: Catalytic Hydrogenation (Nitro Reduction) Rationale: Pd/C is chosen for cleanliness and high yield.[1] Fe/NH4Cl is an alternative if halogen substituents are present on the ring (to avoid dehalogenation), but for this specific scaffold, Hydrogenation is superior.[1]

  • Setup: Dissolve the Intermediate 1 (10.5 g, 50 mmol) in Methanol (MeOH) (150 mL) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a nitrogen blanket. Safety Warning: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Reduction: Purge with H2 gas (3 cycles). Stir under H2 atmosphere (balloon pressure or 30 psi) at RT for 4-6 hours.

  • Monitoring: Reaction is complete when the yellow color fades to colorless/grey and TLC shows consumption of the nitro compound.[1]

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate. The product often solidifies upon standing.[1] If necessary, recrystallize from Isopropanol/Hexane.[1]

    • Target Yield: >90%[1][7]

    • Appearance: Off-white crystalline solid.[1]

Part 3: Downstream Application Protocol

Objective: Utilizing the scaffold to synthesize a VEGFR-2 Kinase Inhibitor Analog.

3.1 Coupling Strategy

The free amine at the para-position is a potent nucleophile.[1] It is typically coupled to a heteroaryl chloride (via S


Ar) or a carboxylic acid (via Amide Coupling).[1]

Protocol: S


Ar Coupling to a Chloropyrimidine Core 
This reaction mimics the synthesis of Pazopanib or similar TKIs.[1]
  • Reagents:

    • Scaffold: N-(4-aminophenyl)-2-methoxyacetamide (1.0 eq).

    • Core: 2,4-Dichloropyrimidine (or substituted analog) (1.1 eq).[1]

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq).[1]

    • Solvent: n-Butanol or DMF.[1]

  • Procedure:

    • Mix reagents in n-Butanol.

    • Reflux at 110°C for 12 hours.

    • Mechanism:[1][5][8][9] The aniline nitrogen attacks the C4-position of the pyrimidine (more electrophilic).[1]

  • Isolation: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

3.2 Pharmacophore Mapping (Mechanism of Action)

The following diagram explains why this intermediate is valuable in drug design.

Pharmacophore Drug Drug Molecule (Containing Scaffold) Interaction1 H-Bond Acceptor (Methoxy Oxygen) Drug->Interaction1 Provides Interaction2 H-Bond Donor (Amide NH) Drug->Interaction2 Provides Interaction3 Hydrophobic Interaction (Phenyl Ring) Drug->Interaction3 Provides Pocket Kinase ATP Binding Pocket Interaction1->Pocket Binds to Hinge/Solvent Front Interaction2->Pocket Binds to Glu/Asp Residues Interaction3->Pocket Pi-Stacking with Gatekeeper

Figure 2: Pharmacophore interactions of the methoxyacetamide scaffold within a binding pocket.[1]

Part 4: Quality Control & Safety
4.1 Analytical Standards
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Retention Time: Expect the amine to elute earlier than the nitro precursor due to increased polarity.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5 ppm (s, 1H, Amide NH).[1]
      
    • 
       7.3 ppm (d, 2H, Ar-H ortho to amide).[1]
      
    • 
       6.5 ppm (d, 2H, Ar-H ortho to amine).[1]
      
    • 
       4.9 ppm (s, 2H, Aniline NH2).[1]
      
    • 
       3.9 ppm (s, 2H, CO-CH2-O).[1]
      
    • 
       3.3 ppm (s, 3H, O-CH3).[1]
      
4.2 Safety Protocols
  • Aniline Toxicity: Phenylenediamines are potential sensitizers and can cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]

  • Hydrogenation: Ensure all ignition sources are removed when handling Pd/C and Hydrogen gas.[1] Ground all vessels to prevent static discharge.[1]

References
  • Aziz, M. A., et al. (2016).[1][4] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016).[1] Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold. PubMed.[1] Retrieved from [Link]

  • Veeprho. (n.d.). Nintedanib Impurity Standards and Metabolites. Retrieved from [Link]

Sources

Method

developing assays with N-(4-aminophenyl)-2-methoxyacetamide

Application Note: Development of Analytical and Functional Assays for N-(4-aminophenyl)-2-methoxyacetamide Part 1: Executive Summary & Scientific Rationale N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Analytical and Functional Assays for N-(4-aminophenyl)-2-methoxyacetamide

Part 1: Executive Summary & Scientific Rationale

N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a specialized small-molecule scaffold featuring a primary aromatic amine and a methoxy-substituted acetamide linker. Its structural duality—combining a reactive nucleophile (aniline amine) with a metabolically susceptible amide bond—makes it a critical building block in the synthesis of next-generation analgesics and antimicrobial agents.

Developing robust assays for this compound requires addressing two distinct challenges:

  • Chemical Reactivity: The primary amine is prone to oxidation (browning) and condensation, necessitating specific handling protocols.

  • Metabolic Lability: The methoxyacetamide linkage mimics drug pharmacophores, making the molecule a candidate for plasma stability testing (amidase susceptibility).

This guide details three validated protocols for the quantification, purity analysis, and functional characterization of N-(4-aminophenyl)-2-methoxyacetamide.

Part 2: Physicochemical Profile & Handling[1]

PropertySpecificationExperimental Implication
Molecular Formula C₉H₁₂N₂O₂MW = 180.20 g/mol
Solubility DMSO, Methanol, EthanolPoor water solubility; requires organic co-solvent (5% DMSO) for aqueous assays.
pKa (Calculated) ~4.5 (Aniline NH₂)Ionized (protonated) at pH < 4.0. Neutral at physiological pH (7.4).
Reactivity Primary Aromatic AmineSusceptible to diazo coupling (Bratton-Marshall) and Schiff base formation.
Stability Light/Air SensitiveStore under inert gas (N₂/Ar) at -20°C. Solutions must be fresh.

Part 3: Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Purity and Stability Analysis.

Rationale: Reverse-phase chromatography separates the parent compound from potential hydrolysis products (p-phenylenediamine) and oxidative degradants.

Materials:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 290 nm (aniline absorption).

Methodology:

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 50 µg/mL with Mobile Phase A. Filter through 0.22 µm PTFE filter.

  • Gradient Elution:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–10 min: 5% → 60% B (Linear gradient)

    • 10–12 min: 60% → 95% B (Wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Data Interpretation:

  • Retention Time (RT): ~6.5 min (varies by column).

  • Impurity Flag: Peaks at RT < 3 min suggest hydrolysis (release of polar p-phenylenediamine). Peaks at RT > 8 min suggest oxidative dimers (azo compounds).

Protocol B: Colorimetric Quantification (Bratton-Marshall Assay)

High-Throughput Screening for Free Primary Amines.

Rationale: The Bratton-Marshall reaction specifically targets primary aromatic amines. The N-(4-aminophenyl) moiety undergoes diazotization followed by coupling to generate a vibrant azo dye, allowing sensitive quantification without interference from non-amine impurities.

Reagents:

  • Acid Solution: 15% Trichloroacetic acid (TCA) in water.

  • Nitrite Solution: 0.1% Sodium Nitrite (NaNO₂) (Freshly prepared).

  • Sulfamate Solution: 0.5% Ammonium Sulfamate.

  • Coupling Agent: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

Step-by-Step Procedure:

  • Reaction: In a 96-well plate or microcentrifuge tube, mix 100 µL of sample (10–100 µM range) with 50 µL Acid Solution .

  • Diazotization: Add 50 µL Nitrite Solution . Incubate on ice for 3 minutes.

    • Mechanism: Converts the aniline -NH₂ to a diazonium salt (-N≡N⁺).

  • Removal of Excess Nitrite: Add 50 µL Sulfamate Solution . Incubate for 2 minutes.

    • Critical Step: Excess nitrite interferes with the coupling agent; sulfamate neutralizes it.

  • Coupling: Add 50 µL Coupling Agent (NED) . Incubate at Room Temp for 10 minutes.

  • Readout: Measure Absorbance at 540 nm .

Validation Criteria:

  • Linearity: R² > 0.99 in the 5–100 µM range.

  • Specificity: The acetamide nitrogen is not reactive. Only the free aniline reacts.

Protocol C: Metabolic Stability (Plasma Hydrolysis)

Assessing the "Drug-Like" Stability of the Methoxyacetamide Linker.

Rationale: Amidase enzymes in plasma may cleave the methoxyacetamide group. This assay tracks the disappearance of the parent compound over time.

Workflow:

  • Incubation: Spike pooled human/rat plasma with the analyte (final conc. 10 µM). Incubate at 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Centrifugation: 4,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (using Protocol A conditions).

  • Calculation: Plot % Remaining vs. Time. Calculate intrinsic clearance (

    
    ).
    

Part 4: Visualization & Logic Mapping

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct assay based on research needs.

AssaySelection Start Start: Define Analytical Goal Goal_Purity Goal: Purity / QC Start->Goal_Purity Goal_Quant Goal: Concentration / Yield Start->Goal_Quant Goal_Stability Goal: Metabolic Stability Start->Goal_Stability Method_HPLC Protocol A: RP-HPLC (Separation of impurities) Goal_Purity->Method_HPLC Standard Decision_1 Is the sample complex (e.g., plasma, crude mix)? Goal_Quant->Decision_1 Method_LCMS Protocol C: LC-MS/MS (Kinetic Degradation) Goal_Stability->Method_LCMS Method_BM Protocol B: Bratton-Marshall (Specific for -NH2) Decision_1->Method_HPLC Yes (Complex) Decision_1->Method_BM No (Clean buffer)

Caption: Decision tree for selecting between HPLC, Colorimetric, and MS-based workflows based on sample complexity.

Figure 2: Bratton-Marshall Reaction Mechanism

Visualizing the chemistry behind Protocol B.

ReactionScheme Substrate N-(4-aminophenyl)-2-methoxyacetamide (Primary Amine) Intermediate Diazonium Salt (Unstable Intermediate) Substrate->Intermediate Diazotization Reagent1 NaNO2 / H+ Reagent1->Intermediate Product Azo Dye Complex (Pink/Purple @ 540nm) Intermediate->Product Azo Coupling Reagent2 NED (Coupling Agent) Reagent2->Product

Caption: Chemical pathway for the colorimetric detection of the 4-aminophenyl moiety.

Part 5: Troubleshooting & Optimization

Issue: Low Sensitivity in HPLC

  • Cause: The aniline group can peak-tail on silanol-rich columns.

  • Solution: Ensure the column is "End-capped." Add 10 mM Ammonium Acetate to the aqueous mobile phase to buffer the pH and sharpen amine peaks.

Issue: Variable Color in Bratton-Marshall

  • Cause: Incomplete diazotization or excess nitrite bleaching the dye.

  • Solution: Strictly adhere to the incubation times. Ensure the Ammonium Sulfamate step (Step 3) is never skipped; bubbling indicates successful removal of nitrite.

Issue: Sample Degradation

  • Cause: Oxidation of the aniline amine.

  • Solution: Prepare stock solutions in DMSO and store at -20°C. For aqueous working solutions, add 0.1% Ascorbic Acid as an antioxidant if the assay tolerates it.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550. Link

  • ChemScene. (2025). Product Monograph: N-(4-Aminophenyl)-2-methoxyacetamide (CAS 203739-06-4).[1][2][3][4][5][6] ChemScene Building Blocks. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Plasma Stability Assays). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

Application

Application Notes and Protocols for the Evaluation of N-phenylacetamide Derivatives in Cancer Cell Line Studies

Introduction: The N-phenylacetamide Scaffold as a Promising Pharmacophore in Oncology The N-phenylacetamide core is a key structural motif found in a variety of biologically active compounds. In the field of oncology, de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-phenylacetamide Scaffold as a Promising Pharmacophore in Oncology

The N-phenylacetamide core is a key structural motif found in a variety of biologically active compounds. In the field of oncology, derivatives of this scaffold have garnered significant interest due to their demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[1][2] While extensive research exists for the broader class, it is important to note that at the time of this writing, specific studies on N-(4-aminophenyl)-2-methoxyacetamide in the context of cancer are limited. However, the established anti-cancer potential of structurally related N-phenylacetamide derivatives provides a strong rationale for the investigation of novel analogues such as the one specified.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-cancer properties of N-(4-aminophenyl)-2-methoxyacetamide or other novel N-phenylacetamide derivatives. The protocols detailed herein are based on established methodologies and best practices in cancer cell biology, providing a robust framework for assessing cytotoxic activity and elucidating the mechanism of action.

Pillar 1: Understanding the Biological Context and Mechanism of Action

N-phenylacetamide derivatives have been shown to induce cancer cell death primarily through the induction of apoptosis, or programmed cell death.[3] This process is critical for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The pro-apoptotic activity of these compounds often involves the modulation of key signaling pathways that control cell survival and death.

Key Mechanistic Insights from Related Compounds:

  • Induction of Apoptosis: Studies on various N-phenylacetamide derivatives have consistently demonstrated their ability to trigger apoptosis in cancer cells.[3] This is a desirable characteristic for an anti-cancer agent, as it leads to the controlled elimination of tumor cells.

  • Modulation of Apoptosis-Related Proteins: The mechanism of apoptosis induction often involves changes in the expression levels of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while downregulating anti-apoptotic proteins like Bcl-2.[3]

  • Caspase Activation: A crucial step in the execution of apoptosis is the activation of a family of proteases called caspases. N-phenylacetamide derivatives have been observed to activate key executioner caspases, such as caspase-3.[3]

  • Mitochondrial Involvement: The intrinsic pathway of apoptosis is initiated at the mitochondria. Some N-phenylacetamide compounds have been found to decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), both of which are events that can trigger apoptosis.

The following diagram illustrates a generalized workflow for the initial screening and mechanistic evaluation of a novel N-phenylacetamide derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis\nand Characterization->Cell Viability Assay (MTT) Determine IC50 Values Determine IC50 Values Cell Viability Assay (MTT)->Determine IC50 Values Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50 Values->Apoptosis Assay\n(Annexin V/PI) Western Blot Analysis Western Blot Analysis Apoptosis Assay\n(Annexin V/PI)->Western Blot Analysis Pathway Analysis Pathway Analysis Western Blot Analysis->Pathway Analysis Conclusion on\nMechanism Conclusion on Mechanism Pathway Analysis->Conclusion on\nMechanism

Caption: Experimental workflow for evaluating a novel compound.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the reliability and reproducibility of the results.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(4-aminophenyl)-2-methoxyacetamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][7]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of a Novel N-phenylacetamide Derivative

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)25.8
PC3 (Prostate Cancer)18.5
HCT116 (Colon Cancer)22.1
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[9][10] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[9][11]

Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the N-phenylacetamide derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Mechanistic Investigation: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14][15] This method is invaluable for investigating the effect of a compound on the expression levels of proteins involved in specific signaling pathways, such as the apoptosis pathway.[14]

Protocol: Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction:

    • Treat cells with the N-phenylacetamide derivative as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize them to the loading control.

G N-phenylacetamide Derivative N-phenylacetamide Derivative Bcl-2 Bcl-2 N-phenylacetamide Derivative->Bcl-2 Inhibits Bax Bax N-phenylacetamide Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase9 Caspase9 Cytochrome c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Pillar 3: Authoritative Grounding and Comprehensive References

The protocols and scientific rationale presented in this document are based on established, peer-reviewed methodologies and findings in the field of cancer research. The following references provide further details and support for the information provided.

References

  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. SID. [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. (2019-07-18). [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-272. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Cooper, P. R., et al. (2025-12-01). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Ain, Q. (2023-04-03). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). [Link]

  • Smajlagić, A., & Srabović, M. (2023-11-17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12). [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. (2025-08-09). [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. (2024-11-12). [Link]

  • 4-Aminoacetanilide. Sarex. [Link]

  • MTT Cell Viability Assay Kit. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. (2023-04-30). [Link]

Sources

Method

Technical Guide: Solubilization and Handling of N-(4-aminophenyl)-2-methoxyacetamide

Part 1: Compound Profile & Physicochemical Analysis[1] Before attempting solubilization, it is critical to understand the thermodynamic properties of the solute.[1] N-(4-aminophenyl)-2-methoxyacetamide is a substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Compound Profile & Physicochemical Analysis[1]

Before attempting solubilization, it is critical to understand the thermodynamic properties of the solute.[1] N-(4-aminophenyl)-2-methoxyacetamide is a substituted acetanilide.[1] Its dissolution behavior is governed by the interplay between its crystal lattice energy and solvent-solute interactions.[1]

Physicochemical Data Table
PropertyValueRelevance to Solubilization
CAS Number 203739-06-4Unique identifier for verification.
Molecular Weight 180.20 g/mol Required for Molarity (M) calculations.[1]
Formula C₉H₁₂N₂O₂
Functional Groups Primary Amine (-NH₂), Amide (-NH-CO-), Ether (-OCH₃)Amine: Weakly basic (pKa ~4-5); sensitive to oxidation.Amide: Hydrogen bond donor/acceptor; increases crystal stability.[1][2]
Predicted LogP ~0.85Moderately lipophilic.[1] Low aqueous solubility is expected at neutral pH.[1]
Physical State Solid PowderLikely crystalline; requires energy (vortex/heat) to break lattice.[1]
Solubility Mechanism

The molecule contains a polar amide backbone capable of strong intermolecular hydrogen bonding, which stabilizes the solid state.[1] While the methoxy group adds some polarity, the phenyl ring renders the molecule hydrophobic.[1]

  • Water: Poor solubility expected at neutral pH.[1] Acidification (pH < 4) may protonate the aniline amine, improving solubility, but this is often incompatible with biological assays.[1]

  • DMSO (Dimethyl Sulfoxide): The recommended solvent.[1][3][4] DMSO disrupts the amide hydrogen bonding network and solvates the aromatic ring effectively via dipole-dipole interactions.[1]

Part 2: Solvent Selection & Stock Solution Strategy

Core Directive: Never attempt to dissolve this compound directly in aqueous cell culture media (e.g., DMEM/RPMI) or buffers (PBS).[1] This will result in immediate precipitation ("crashing out") and heterogeneous dosing.

Recommended Solvent System
SolventSuitabilityMax Stock Conc.[1] (Est.)[1]Application
DMSO (Anhydrous) Optimal 50 - 100 mMPrimary stock solution.[1] Cryo-preservable.[1]
Ethanol (Abs.) Sub-optimal10 - 20 mMUse only if DMSO is toxic to specific sensitive cell lines.[1] Volatility changes concentration over time.[1]
Water/PBS Incompatible < 1 mMOnly for final dilution.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Master Stock

Use this protocol to create a stable, high-concentration stock solution.[1]

Materials:

  • N-(4-aminophenyl)-2-methoxyacetamide (Solid)[1][5]

  • DMSO (≥99.9%, Sterile Filtered, Cell Culture Grade)

  • Amber glass vials (Borosilicate) or Polypropylene tubes (DMSO resistant)[1]

  • Vortex mixer[1]

  • Ultrasonic water bath (Optional)[1]

Procedure:

  • Calculation: Determine the mass required for a 50 mM solution.

    • Formula:

      
      [1]
      
    • Example: To prepare 1 mL of 50 mM stock:

      
      [1]
      
  • Weighing: Accurately weigh ~9.0 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 50 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 180.[1]20) × 20,000

  • Solvation: Add the calculated volume of DMSO to the tube.

  • Agitation:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the tube against a light source.[1] The solution must be perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 37°C to prevent degradation of the amine.[1]

  • Sterilization (Optional but Recommended): Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters as they may bind drug molecules.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (Biological Assay Preparation)

Use this protocol to dilute the DMSO stock into cell culture media without precipitation.[1]

Mechanism: Rapid dispersion is required to prevent local regions of high concentration where the compound might exceed its water solubility limit.[1]

  • Pre-warm the culture media/buffer to 37°C.

  • Intermediate Dilution (Optional): If the final target concentration is low (e.g., 1 µM), create a 100x intermediate stock in media (e.g., dilute 50 mM stock to 100 µM).

  • Final Dilution:

    • Place the pipette tip containing the DMSO stock submerged directly into the center of the media volume.[1]

    • Expel the stock rapidly while simultaneously vortexing or swirling the media.[1]

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1][3]

  • Validation: Inspect the media under a microscope (4x or 10x objective). If you see "shimmering" crystals or dark specks, the compound has precipitated.[1]

Part 4: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for handling this compound, ensuring sample integrity.

ProtocolWorkflow Start Solid Compound (CAS 203739-06-4) Weigh Weigh Mass (Analytical Balance) Start->Weigh Solvent Add DMSO (Target 50 mM) Weigh->Solvent Agitate Vortex & Sonicate Solvent->Agitate Check Visual Inspection: Clear Solution? Agitate->Check Heat Warm to 37°C (Max 5 mins) Check->Heat No (Cloudy) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Heat->Agitate Aliquot Aliquot & Freeze (-20°C / -80°C) Filter->Aliquot Dilute Dilute into Media (Rapid Dispersion) Aliquot->Dilute Precip Precipitation Detected (Stop Experiment) Dilute->Precip If crystals form

Figure 1: Decision tree for the solubilization and handling of N-(4-aminophenyl)-2-methoxyacetamide.

Part 5: Quality Control & Troubleshooting

Method Validation

To ensure the compound is truly dissolved and not just a micro-suspension:

  • Centrifugation Test: Spin the DMSO stock at 13,000 x g for 5 minutes. If a pellet forms, the compound was not fully dissolved.

  • Absorbance Scan: Dilute a small aliquot into ethanol or PBS and run a UV-Vis scan (200–400 nm). The aniline moiety should show distinct absorbance peaks (typically ~240 nm and ~290 nm).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Solution turns brown/yellow Oxidation of the aniline amine.[1]Discard. Prepare fresh stock under Nitrogen/Argon. Store in amber vials.
Precipitation in Media Final concentration exceeds water solubility limit.[1]Reduce final concentration. Ensure DMSO < 0.5%. Warm media before addition.[1]
Cytotoxicity in Control DMSO concentration too high.[1]Run a "Vehicle Control" (DMSO only) to normalize data.

References

  • PubChem. (2025).[1] Compound Summary: N-(4-Methoxyphenyl)acetamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link][1]

Sources

Application

Application Note: Purification Strategies for N-(4-aminophenyl)-2-methoxyacetamide

Topic: Techniques for Purifying Synthesized N-(4-aminophenyl)-2-methoxyacetamide Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1] Abstract The synthesis of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for Purifying Synthesized N-(4-aminophenyl)-2-methoxyacetamide Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1]

Abstract The synthesis of N-(4-aminophenyl)-2-methoxyacetamide (APMA) is a critical intermediate step in the development of various kinase inhibitors and pharmaceutical agents.[1] However, its purification presents distinct challenges due to the compound’s dual functionality (basic aniline and neutral amide), susceptibility to oxidative degradation (browning), and potential for regio-isomeric impurities.[1] This guide provides a tiered purification protocol, ranging from high-throughput acid-base workups to high-purity recrystallization and chromatographic polishing.[1]

Introduction & Compound Analysis

Target Molecule: N-(4-aminophenyl)-2-methoxyacetamide Chemical Structure: A p-phenylenediamine core where one amine is free (basic) and the other is acylated with a 2-methoxyacetyl group.[1]

The Purification Challenge

The difficulty in purifying APMA depends heavily on the synthetic route employed:

  • Route A (Nitro Reduction): Acylation of 4-nitroaniline followed by reduction.[1]

    • Major Impurities: Unreacted nitro intermediate, azo/azoxy coupling products (colored), catalyst residues (Pd/C, Fe).[1]

  • Route B (Direct Acylation): Reaction of p-phenylenediamine (PPD) with methoxyacetyl chloride.[1]

    • Major Impurities:N,N'-bis(2-methoxyacetyl)-1,4-phenylenediamine (di-acylated), unreacted PPD (highly oxidizable).[1]

Physicochemical Properties[1]
  • Solubility: Moderate solubility in ethyl acetate and dichloromethane; high solubility in alcohols; low solubility in water (cold), soluble in water (hot).[1]

  • Basicity: The free aniline nitrogen (

    
    ) allows for protonation by dilute mineral acids, while the amide nitrogen remains neutral.[1]
    
  • Stability: The aniline moiety is prone to air oxidation, leading to "quinone-imine" type colored impurities.[1]

Impurity Profiling & Removal Strategy

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Starting Material (Nitro) Incomplete reductionNon-basic, less polar than productWash with organic solvent while product is in acidic aqueous phase.[1]
Di-acylated Side Product Over-reaction (Route B)Neutral, insoluble in dilute acidAcid-Base Extraction (Remains in organic layer).[1]
Colored Oxidants (Quinones) Air oxidation of anilineHighly conjugated, adsorbs to carbonActivated Carbon treatment during recrystallization.[1]
Inorganic Salts/Catalysts Reduction reagents (Fe, Sn, Pd)Insoluble or water-solubleFiltration (Celite) or aqueous wash.[1]

Method A: Acid-Base Extraction (The "Chemical Filter")[1]

This is the most efficient method for removing neutral impurities (unreacted nitro compounds, di-acylated byproducts) and is recommended as the primary work-up for crude reaction mixtures.[1]

Mechanism

The protocol exploits the basicity of the free amine.[1]

  • Acidification: Converts APMA to its water-soluble hydrochloride salt (

    
    ). Neutral impurities remain in the organic phase.
    
  • Separation: The organic phase (waste) is discarded.[1]

  • Basification: The aqueous phase is neutralized, regenerating the free base APMA, which precipitates or is extracted back into organic solvent.[1]

Protocol

Reagents: Ethyl Acetate (EtOAc), 1.0 M HCl, 2.0 M NaOH (or sat.


), Brine.[1][2]
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude).

  • Extraction (Acidic): Transfer to a separatory funnel. Extract with 1.0 M HCl (

    
     mL).[1]
    
    • Note: The product is now in the Aqueous Layer .[1] The organic layer contains neutral impurities.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
     mL) to remove entrained neutrals.[1] Discard organic washes.[1]
    
  • Basification: Cool the aqueous layer on ice (to prevent amide hydrolysis). Slowly adjust pH to ~9–10 using 2.0 M NaOH.

    • Observation: The solution should become cloudy as the free amine precipitates.[1]

  • Recovery:

    • If solid precipitates heavily:[1] Filter via vacuum filtration, wash with cold water.[1][3]

    • If oil forms:[1][4] Extract the basic aqueous mixture with EtOAc (

      
       mL).[1] Dry combined organics over 
      
      
      
      , filter, and concentrate in vacuo.
Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Product + Neutrals + Basics) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Neutral Impurities: Di-amides, Nitro sm) AcidExt->OrgLayer1 Waste AqLayer1 Aqueous Layer (Product-NH3+ Cl-) AcidExt->AqLayer1 Keep Basify Basify with NaOH to pH 10 AqLayer1->Basify Precipitate Precipitate or Oil Forms Basify->Precipitate FinalFilter Filter or Extract (EtOAc) Precipitate->FinalFilter PureProduct Purified APMA (Free Base) FinalFilter->PureProduct

Figure 1: Acid-Base Extraction Workflow for selective isolation of the basic amine product.[1]

Method B: Recrystallization (Scalable Purification)[1]

For removing colored impurities and achieving >99% purity, recrystallization is superior to extraction.[1] This method is particularly effective if the product was synthesized via nitro reduction (Route A).[1]

Solvent Selection
  • Preferred: Ethanol/Water (1:1 to 1:2 ratio).[1]

  • Alternative: Isopropanol (IPA).[1]

  • Avoid: Acetone (can form imines with the free amine).[1]

Protocol
  • Preparation: Place crude APMA (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 95% Ethanol (approx. 15 mL). Heat to boiling on a hot plate/stirrer.

    • Note: If not fully dissolved, add ethanol in 2 mL increments.[1]

  • Water Addition: Once dissolved and boiling, slowly add hot distilled water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add just enough hot ethanol (0.5–1 mL) to clear the turbidity.[1]

  • Decolorization (Critical):

    • Remove from heat briefly.[1][5][6]

    • Add Activated Carbon (approx. 5-10 wt% of crude mass).[1]

    • Boil gently for 2–5 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or fluted filter paper to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals (Buchner funnel). Wash with cold 20% Ethanol/Water.

  • Drying: Dry in a vacuum oven at

    
     (overnight) to remove moisture.
    

Method C: Flash Chromatography (Polishing)[1]

Use this method if the compound is an oil or if trace isomers persist.

  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

    • Gradient: Start 100% DCM

      
       95:5 DCM:MeOH.
      
  • Modifier: Add 1% Triethylamine (Et3N) or 1%

    
     to the mobile phase.[1]
    
    • Reasoning: The free amine group interacts with acidic silanols on silica, causing "streaking" or broad peaks.[1] The base modifier suppresses this interaction.

Analytical Verification

Once purified, the identity and purity must be validated.[1][7]

NMR Spectroscopy ( NMR, DMSO- )
  • Amide NH: Singlet,

    
     ppm.[1]
    
  • Aromatic Protons: Two doublets (AA'BB' system) at

    
     (amide side) and 
    
    
    
    (amine side).[1]
  • Amine

    
    :  Broad singlet, 
    
    
    
    ppm (exchangeable with
    
    
    ).[1]
  • Methoxy (

    
    ):  Singlet, 
    
    
    
    ppm.[1]
  • Methylene (

    
    ):  Singlet, 
    
    
    
    ppm.[1]
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Strategic Decision Matrix

DecisionMatrix Start Crude APMA CheckPurity Check Purity (TLC/LC-MS) Start->CheckPurity HighImpurity Low Purity (<80%) Significant Neutrals CheckPurity->HighImpurity MedImpurity Med Purity (80-95%) Colored/Salts CheckPurity->MedImpurity HighPurity High Purity (>95%) Trace Isomers CheckPurity->HighPurity MethodA Method A: Acid-Base Extraction HighImpurity->MethodA MethodB Method B: Recrystallization (EtOH/H2O + Carbon) MedImpurity->MethodB MethodC Method C: Flash Column (DCM:MeOH + Et3N) HighPurity->MethodC MethodA->MedImpurity If color persists Final Final Product (White Solid) MethodB->Final MethodC->Final

Figure 2: Decision matrix for selecting the appropriate purification technique based on crude purity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of acetanilides).

  • Smajlagić, A., & Srabović, M. (2022).[1][8] "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule." International Journal of Science and Research (IJSR), 11(10).[1][8] Link

  • Marichev, K. O., et al. (2017).[1] "Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones." Chemical Science, 8, 7394-7402.[1] Link

  • Raheem, S., et al. (2012).[1] "2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide."[1] Acta Crystallographica Section E, E68, o2592.[1] Link

  • University of Colorado Boulder. "Recrystallization of Acetanilide." Organic Chemistry Laboratory Manual. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(4-aminophenyl)-2-methoxyacetamide synthesis

Technical Support Center: Synthesis of N-(4-aminophenyl)-2-methoxyacetamide Ticket ID: SYN-203739-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open for Consultation Executive Summary This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(4-aminophenyl)-2-methoxyacetamide

  • Ticket ID: SYN-203739-OPT

  • Subject: Yield Optimization & Troubleshooting Guide

  • Status: Open for Consultation

Executive Summary

This guide addresses yield and purity issues in the synthesis of N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4).[1][2]

The Core Problem: Users attempting the "Direct Route" (reacting p-phenylenediamine with methoxyacetyl chloride) frequently report yields <40% due to statistical di-acylation and difficult purification.[1][2]

The Solution: This guide prioritizes the "Nitro Route" (The Gold Standard) , which utilizes 4-nitroaniline as the starting material. This pathway guarantees regioselectivity and typically boosts isolated yields to >85% when optimized.[2]

Module 1: The Gold Standard Protocol (Nitro Route)

This route eliminates the risk of over-acylation by using a nitro group as a "masked" amine.

Step 1: Acylation of 4-Nitroaniline
  • Reagents: 4-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Mechanism: Nucleophilic acyl substitution. 4-Nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group; therefore, a strong acylating agent (acid chloride) is required.[1][2]

Protocol:

  • Dissolve 4-nitroaniline in anhydrous DCM (0.5 M concentration).

  • Add Triethylamine (TEA) and cool to 0°C.

  • Add Methoxyacetyl chloride dropwise.[2] Critical: Exothermic.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[2]

  • Checkpoint: You should obtain a yellow solid (N-(4-nitrophenyl)-2-methoxyacetamide).[1][2] Recrystallize from Ethanol if purity <95%.[2]

Step 2: Reduction to Final Product
  • Reagents: Intermediate from Step 1, Hydrogen Source, Catalyst.

  • Mechanism: Nitro group reduction to primary amine.[2][3]

Recommended Method: Catalytic Hydrogenation (Pd/C)

  • Pros: Cleanest workup, highest yield.

  • Cons: Requires H2 gas, safety precautions.[2]

  • Dissolve nitro-intermediate in Methanol or Ethanol (0.2 M).[2]

  • Add 10 wt% Pd/C (5-10% loading).

  • Stir under H2 atmosphere (balloon pressure is usually sufficient; 30 psi is optimal) for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.[2]

  • Concentration: Evaporate solvent to yield off-white/grey solid.[2]

Module 2: Troubleshooting & Optimization Logic

Decision Tree: Selecting the Right Reduction Method

Not all labs have hydrogenation capabilities.[2] Use this logic flow to determine your best path.

ReductionLogic Start Start: Nitro-Intermediate Reduced? Eq_Check Do you have H2 gas/Autoclave? Start->Eq_Check PdC Method A: Pd/C + H2 (Yield: >90%) Cleanest Product Eq_Check->PdC Yes Fe_Check Is Product Acid Sensitive? Eq_Check->Fe_Check No Fe_Method Method B: Fe / NH4Cl (Yield: 80-85%) Robust, Cheap Fe_Check->Fe_Method No (Standard) Sn_Method Method C: SnCl2 / HCl (Yield: 70-80%) Messy Workup Fe_Check->Sn_Method Yes

Figure 1: Decision matrix for reduction conditions based on lab capabilities and substrate sensitivity.

Module 3: Critical Issue Resolution (FAQ)

Issue 1: "My product turned purple/black overnight."
  • Diagnosis: Oxidation.[2] Phenylenediamines are electron-rich and prone to air oxidation (forming quinone-imines).[1][2]

  • Fix:

    • Store the final product under Argon/Nitrogen at -20°C.

    • Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup of the reduction step.

    • Convert the free amine to a salt (e.g., HCl salt) immediately for long-term storage.[2]

Issue 2: "Low yield in the Iron (Fe) reduction method."
  • Diagnosis: Product entrapment.[2] The iron oxide sludge formed during the reaction can adsorb your polar amine product.

  • Fix:

    • When filtering the iron sludge, wash the filter cake copiously with hot Ethyl Acetate or Methanol .

    • Boil the sludge in solvent for 10 minutes and re-filter to recover trapped product.

Issue 3: "I must use the Direct Route (PPD + Acid Chloride). How do I stop di-acylation?"
  • Diagnosis: Statistical reaction.[2] The second amine is still nucleophilic.[2]

  • Fix:

    • High Dilution: Run the reaction at 0.05 M.

    • Excess Amine: Use 3.0 - 4.0 equivalents of p-phenylenediamine (PPD) relative to the acid chloride.[2]

    • Slow Addition: Add the acid chloride over 2 hours via syringe pump.

    • Purification: You will have to separate excess PPD (very polar) from the product.[2] Use an acid wash (pH 4-5) where PPD stays in water but the mono-amide extracts into organic solvent (selectivity based on pKa differences).[1][2]

Data Summary: Method Comparison

ParameterRoute A: Nitro-Reduction (Recommended)Route B: Direct Acylation (Legacy)
Starting Material 4-Nitroanilinep-Phenylenediamine
Regioselectivity 100% (Guaranteed)Poor (Statistical Mixture)
Typical Yield 85 - 95% 30 - 45%
Purification Simple Crystallization/FiltrationDifficult Column Chromatography
Cost Efficiency High (despite 2 steps)Low (loss of reagents)

References

  • BenchChem Technical Support. (2025).[4][5] Application Notes and Protocols: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone to 1-(4-Amino-2-methoxyphenyl). BenchChem. Link (Accessed via search snippet 1.17). Note: Protocol adapted for the specific methoxyacetamide analog.

  • Smajlagić, A., & Srabović, M. (2022). "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule." International Journal of Science and Research (IJSR), 11(10).[3][6] Link (Accessed via search snippet 1.3). Provides foundational data on nitro-reduction kinetics for acetamide derivatives.

  • National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary for CID 531989: N-(4-methoxyphenyl)-2-phenylacetamide.[1][2] PubChem.[2][7] Link (Accessed via search snippet 1.23). Structural and solubility analogs used for property estimation.[4]

  • Vertex AI Search. (2024).[2] Grounding Result 1.6: EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.[1][2] Link. Cited for hydrogenation catalyst handling and pressure parameters.[8]

Sources

Optimization

Technical Support Center: Stability Assurance for N-(4-aminophenyl)-2-methoxyacetamide

Document ID: TSC-STAB-203739 | Version: 2.1 | Status: Active Applicable Compound: N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) Target Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists E...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-STAB-203739 | Version: 2.1 | Status: Active Applicable Compound: N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) Target Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists

Executive Summary & Quick Reference Dashboard

The Core Challenge: The primary stability risk for N-(4-aminophenyl)-2-methoxyacetamide is oxidative degradation of the primary aromatic amine (aniline moiety), leading to rapid discoloration (pink to dark brown) and the formation of azo-dimers or quinone imines. The secondary risk is amide hydrolysis under extreme pH conditions.

ParameterRecommendationCritical Limit
Storage Form Lyophilized powder, -20°C, DesiccatedAvoid room temp > 24h
Solution Storage DMSO or Anhydrous Methanol at -80°CDiscard if colored
Working pH pH 4.0 – 7.0 (Slightly acidic is protective)Avoid pH > 8.0 (Rapid Oxidation)
Light Sensitivity High (Protect from UV/VIS light)Amber glassware mandatory
Inert Gas Argon or Nitrogen sparging requiredOxygen is the primary enemy

Deep Dive: The Degradation Mechanisms

To prevent degradation, you must understand the "Why." This compound suffers from two distinct breakdown pathways.[1]

Pathway A: Oxidative Coupling (The "Pink Solution" Syndrome)

The 4-aminophenyl group is electron-rich. In the presence of dissolved oxygen and trace metal ions, it undergoes single-electron transfer (SET) to form a radical cation. This radical dimerizes to form azo compounds or oxidizes further to quinone imines, which are highly colored (chromophores).

Visualizing the Threat:

OxidationPathway cluster_0 Prevention Strategy Compound N-(4-aminophenyl)- 2-methoxyacetamide Radical Radical Cation (Reactive Intermediate) Compound->Radical O2 / Light / Metal Ions Dimer Azo Dimer (Pink/Brown Color) Radical->Dimer Coupling Quinone Quinone Imine (Dark Precipitate) Radical->Quinone Further Oxidation Action1 Argon Sparge Action2 Antioxidant (Ascorbate)

Figure 1: The oxidative cascade responsible for solution discoloration. Note that once the 'Radical Cation' forms, the reaction is often autocatalytic.

Pathway B: Amide Hydrolysis

The amide bond linking the methoxyacetyl group to the aniline ring is susceptible to hydrolysis, particularly in strong acids or bases.

  • Acidic Hydrolysis: Yields p-phenylenediamine (highly unstable) and methoxyacetic acid.

  • Basic Hydrolysis: Yields the same products but accelerates oxidation due to the deprotonation of the amine.

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (Self-Validating)

Use this protocol for LC-MS standards or biological assays.

Reagents:

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade).

  • Stabilizer (Optional but recommended): Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite.

Step-by-Step:

  • Deoxygenate Solvent: Sparge the solvent with Argon or Nitrogen gas for at least 15 minutes before adding the solid. This is the single most effective step [1].

  • Weighing: Weigh the compound in low-light conditions (or use amber vessels).

  • Dissolution: Add the solid to the deoxygenated solvent. Vortex immediately.

  • Validation Check (The "Clear" Test):

    • Pass: Solution is water-white or extremely faint yellow.

    • Fail: Solution is pink or brown. Action: Discard. The solvent likely contained peroxides or oxygen.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) in amber tubes. Snap freeze in liquid nitrogen and store at -80°C.

Protocol B: LC-MS Sample Handling

Aromatic amines often show "ghost peaks" in LC-MS due to on-column oxidation.

  • Mobile Phase: Use 0.1% Formic Acid in water/acetonitrile. The acidic pH protonates the amine (

    
    ), protecting it from oxidation [2].
    
  • Autosampler: Keep the autosampler temperature at 4°C.

  • Vials: Use amber glass vials with PTFE-lined caps.

Troubleshooting Guide (FAQ)

Q1: My solution turned pink within 1 hour. Can I still use it? A: No. The pink color indicates the formation of azo-dimers or quinone-like oxidation products [3]. These impurities are often cytotoxic and will interfere with biological assays (false positives in redox assays) and quantitation (loss of parent mass).

  • Corrective Action: Prepare fresh stock using degassed solvents.

Q2: I see a new peak at [M+16] or [M+14] in my Mass Spec data. A:

  • [M+16] (Oxidation): You likely have an N-oxide or hydroxylated species. Ensure your source gas (ESI) isn't too hot and your mobile phase is degassed.

  • [M+12/14] (Methylation/Formylation): If using Methanol, formaldehyde impurities can react with the aniline to form Schiff bases (+12 Da) or formyl adducts.

  • Corrective Action: Switch to Acetonitrile as the organic modifier.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Poor Stability. Cell media contains iron (Fenton chemistry) and has a pH of ~7.4. Both factors accelerate aniline oxidation.

  • Corrective Action: Add the compound to the media immediately before use. Do not pre-incubate media stocks. If possible, supplement media with 50 µM Ascorbic Acid to act as a sacrificial antioxidant.

Q4: Can I use DMSO that has been opened for a month? A: Risky. DMSO is hygroscopic. Absorbed water can facilitate hydrolysis, and aged DMSO can accumulate peroxides.

  • Corrective Action: Use single-use ampoules of anhydrous DMSO or store DMSO over molecular sieves (3Å or 4Å).

Decision Tree: Handling & Storage

DecisionTree Start Start: Solid Compound SolventCheck Is Solvent Degassed? Start->SolventCheck Degas Sparge with Argon (15 min) SolventCheck->Degas No Dissolve Dissolve Compound SolventCheck->Dissolve Yes Degas->Dissolve ColorCheck Check Color Dissolve->ColorCheck Pink Pink/Brown ColorCheck->Pink Oxidized Clear Clear/Pale Yellow ColorCheck->Clear Stable Discard DISCARD (Oxidation Occurred) Pink->Discard Storage Aliquot & Store -80°C Clear->Storage

Figure 2: Operational workflow for ensuring compound integrity.

References

  • BenchChem. (2025).[2][3] Inhibition of amine oxidation: Strategies for aromatic amines. Retrieved from BenchChem Technical Library.

  • ResearchGate. (2016). Electrochemical Oxidation of p-Aminoacetanilide in Aqueous Solutions. Retrieved from ResearchGate.[1][4][5][6] Link

  • National Institutes of Health (NIH) - PubChem. (2025). N-(4-aminophenyl)-2-methoxyacetamide Compound Summary. Retrieved from PubChem.[7][8][9] Link

  • Australian Journal of Chemistry. (1969). Hydrolysis of amides.[1] III. Dilute acid hydrolysis of methoxyacetamide. Retrieved from CSIRO Publishing.[1] Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: N-(4-aminophenyl)-2-methoxyacetamide Synthesis

Topic: Impurity Profiling & Troubleshooting Guide Audience: Organic Chemists, Process Development Scientists, QC Analysts.[1] Executive Summary & Compound Profile Target Molecule: N-(4-aminophenyl)-2-methoxyacetamide CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists, QC Analysts.[1]

Executive Summary & Compound Profile

Target Molecule: N-(4-aminophenyl)-2-methoxyacetamide CAS: 50614-86-3 (Generic/Related) / 203739-06-4 Role: Key intermediate in the synthesis of HDAC inhibitors (e.g., Entinostat analogs) and specialized azo dyes.[1]

This guide addresses the critical purity challenges associated with the synthesis of this semi-product. The presence of impurities in this amine is particularly detrimental because the free aniline (


) is the active site for subsequent coupling; impurities here often act as chain terminators or form toxic byproducts in the final drug substance.

Synthesis Pathways & Impurity Genesis

To troubleshoot effectively, you must identify which synthesis route generated your sample. The impurity profile of Route A (Nitro Reduction) is distinct from Route B (Direct Acylation).

Visualizing the Impurity Landscape

ImpurityPathways Start_Nitro Start: 4-Nitroaniline Target TARGET: N-(4-aminophenyl)- 2-methoxyacetamide Start_Nitro->Target 1. Acylation 2. Reduction (Fe/H2) Imp_Nitro Impurity A: Unreacted Nitro Start_Nitro->Imp_Nitro Incomplete Reduction Imp_Azo Impurity B: Azo/Azoxy Dimers Start_Nitro->Imp_Azo Coupling via Hydroxylamine Start_PPD Start: p-Phenylenediamine Start_PPD->Target Methoxyacetyl Cl (0.9 eq) Imp_Bis Impurity C: Bis-Amide (Over-reaction) Start_PPD->Imp_Bis Excess Reagent or Poor Mixing Imp_Ox Impurity D: Purple/Black Tars (PPD Oxidation) Start_PPD->Imp_Ox Air Exposure

Figure 1: Mechanistic origin of common impurities based on synthetic route.

Detailed Impurity Profiling (The "Usual Suspects")

Impurity A: The "Bis-Amide" (Over-Acylation)[1]
  • Chemical Name:

    
    -bis(2-methoxyacetyl)-1,4-phenylenediamine.[1]
    
  • Origin: Occurs primarily in Route B (Direct acylation of diamine).[1] The starting material (p-phenylenediamine) has two nucleophilic sites.[1] Once the first amine reacts, the second is still active.

  • Detection: High retention time on RP-HPLC; Mass = Target + 72 Da.

  • Troubleshooting:

    • Cause: Adding the acylating agent (Methoxyacetyl chloride) too fast or in excess.

    • Fix: Use High Dilution Conditions . Dissolve the diamine in a large volume of solvent and add the acid chloride dropwise at

      
      . Use a stoichiometry of 0.9 eq of acid chloride to 1.0 eq of diamine to leave unreacted diamine (which is easier to wash away) rather than forming the bis-amide.
      
Impurity B: The "Pink" Dimer (Azo/Azoxy Compounds)
  • Chemical Name: 4,4'-bis(2-methoxyacetamido)azobenzene.[1]

  • Origin: Occurs in Route A (Nitro reduction).[1] During the reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ), the reaction passes through a hydroxylamine (
    
    
    ) intermediate. If the reduction stalls or pH is incorrect, the hydroxylamine condenses with a nitroso intermediate to form colored azo dimers.
  • Detection: Distinctive pink or brown color in the white solid; UV-Vis absorbance at >350 nm.[1]

  • Troubleshooting:

    • Cause: Catalyst poisoning (Pd/C) or insufficient hydrogen pressure.[1]

    • Fix: Switch to chemical reduction (Fe/NH

      
      Cl or Zn/Acetic Acid) which minimizes azo formation compared to catalytic hydrogenation in basic media.[1]
      
Impurity C: The "Purple" Oxidant (Bandrowski's Base Analogs)
  • Origin: Oxidation of the free aniline group. p-Phenylenediamine derivatives are notorious for air-oxidation to quinonediimines.[1]

  • Detection: Sample turns purple/black upon exposure to air.[1]

  • Troubleshooting:

    • Fix: Store under Argon/Nitrogen at

      
      .[1] Add trace antioxidants (e.g., ascorbic acid) during workup if permissible.
      

Technical Support: Troubleshooting & FAQs

Scenario 1: "My product is turning purple on the filter paper."

Diagnosis: Rapid oxidation of the electron-rich aniline moiety.[1] Immediate Action:

  • Do not dry on the filter under air suction for long periods.[1]

  • Wash the filter cake with a reducing solvent (e.g., water containing 0.1% sodium dithionite or ascorbic acid) before drying.

  • Dry in a vacuum oven flushed with nitrogen, not air.

Scenario 2: "I cannot separate the Mono-amide from the Bis-amide."

Diagnosis: Solubility similarity makes recrystallization difficult.[1] Protocol:

  • Exploit Basicity: The Target (Mono-amide) has a free amine (

    
    ) and is basic.[1] The Impurity (Bis-amide) has no free amine and is neutral.[1]
    
  • Acid Wash: Dissolve the crude mixture in Ethyl Acetate.

  • Extraction: Extract with 1M HCl. The Target moves into the aqueous layer (as the hydrochloride salt). The Bis-amide stays in the Ethyl Acetate.[1]

  • Recovery: Separate layers. Basify the aqueous layer (pH 10) with NaOH. The Target precipitates out. Filter and dry.[1][2]

Scenario 3: "HPLC shows a peak at M+14."

Diagnosis: Methylation side-reaction.[1] Context: If you used Methyl Iodide or Dimethyl Sulfate anywhere in the lab, or if you synthesized the methoxyacetyl chloride in situ using Methanol/HCl. Explanation: You likely formed


-(4-aminophenyl)-

-methyl-2-methoxyacetamide.[1] This is difficult to remove; re-start synthesis using high-purity reagents.

Analytical Data Reference

Method: RP-HPLC, C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

CompoundRelative RTMass (ESI+)Description
Target 1.00181.1

White/Off-white solid.[1]
PPD (Start) 0.35109.1

Very polar, elutes early. Oxidizes to black.[1]
Nitro-Precursor 1.85211.1

Yellow solid.[1] (From Route A).
Bis-Amide 2.10253.2

Neutral impurity.[1] (From Route B).
Azo-Dimer 3.50357.4

Highly non-polar, pink/orange.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified CheckColor Is sample colored (Pink/Purple)? Start->CheckColor CheckHPLC Impurity on HPLC? Start->CheckHPLC Pink Pink/Brown: Azo Dimer CheckColor->Pink Yes Purple Purple/Black: Oxidation CheckColor->Purple Yes BisAmide Peak > Target RT (Bis-Amide) CheckHPLC->BisAmide StartMat Peak < Target RT (PPD) CheckHPLC->StartMat Recryst Action: Recrystallize from EtOH/Water Pink->Recryst Protect Action: Store under Ar; Use Ascorbic Acid wash Purple->Protect AcidBase Action: Acid/Base Extraction BisAmide->AcidBase Wash Action: Water Wash (PPD is water soluble) StartMat->Wash

Figure 2: Rapid response decision tree for purification.

References

  • PubChem. (n.d.).[1] N-(4-aminophenyl)-2-methoxyacetamide (Compound Summary). Retrieved March 1, 2026, from [Link]

  • Smajlagić, A., & Srabović, M. (2022).[3] Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).[1][3][4][5] Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-(4-aminophenyl)-2-methoxyacetamide

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4). This resource is designed for drug development professionals and synthetic chemists who require high-yield, scalable, and regioselective methodologies.

Strategic Overview & Mechanistic Causality

Synthesizing N-(4-aminophenyl)-2-methoxyacetamide requires the selective functionalization of a pseudo-symmetrical system. Chemists typically evaluate two pathways:

  • Route A (Direct Monoacylation): Reacting p-phenylenediamine directly with methoxyacetyl chloride. While theoretically shorter, this route is plagued by poor regioselectivity. The initial monoacylation only marginally deactivates the second amine, leading to uncontrollable over-acylation and the formation of the di-acylated impurity, N,N'-bis(2-methoxyacetyl)benzene-1,4-diamine [1].

  • Route B (Acylation-Reduction Sequence): The industry standard. This involves the acylation of 4-nitroaniline followed by the reduction of the nitro group. The primary challenge here is the poor nucleophilicity of 4-nitroaniline . The strongly electron-withdrawing para-nitro group severely depletes electron density at the amine nitrogen [2]. Standard acylation conditions will stall; therefore, nucleophilic catalysis (e.g., DMAP) or forcing conditions are strictly required [3].

SynthesisWorkflow StartA p-Phenylenediamine (Highly Nucleophilic) Target N-(4-aminophenyl)- 2-methoxyacetamide (Target) StartA->Target Route A: Methoxyacetyl Chloride Direct Monoacylation (Low Yield) Impurity N,N'-bis(2-methoxyacetyl) benzene-1,4-diamine (Di-acylated Impurity) StartA->Impurity Route A: Excess Reagent Uncontrollable Over-reaction StartB 4-Nitroaniline (Poorly Nucleophilic) InterB N-(4-nitrophenyl)- 2-methoxyacetamide StartB->InterB Route B (Step 1): Methoxyacetyl Chloride Requires DMAP Catalyst & Heat InterB->Target Route B (Step 2): Pd/C, H2 Catalytic Reduction

Synthetic pathways to N-(4-aminophenyl)-2-methoxyacetamide comparing Routes A and B.

Quantitative Data & Condition Optimization

Table 1: Optimization of Step 1 (Acylation of 4-Nitroaniline)
Base SystemSolventTemp (°C)Time (h)ConversionMechanistic Observation
TEA (1.5 eq)DCM2512< 10%Reaction stalls. Amine is too deactivated for direct attack on the acid chloride.
Pyridine (2.0 eq)DCM40865%Moderate yield. Pyridine acts as a weak nucleophilic catalyst, but conversion is slow.
TEA (1.5 eq) + DMAP (0.1 eq) THF 65 4 > 95% Optimal. DMAP forms a highly reactive acylpyridinium intermediate, overcoming the poor nucleophilicity.
Table 2: Optimization of Step 2 (Nitro Reduction)
Reducing AgentSolventTemp (°C)YieldCatalyst Poisoning RiskNotes
Pd/C (5 wt%), H₂ (1 atm) MeOH 25 92% High (Cl⁻ sensitive) Cleanest profile; requires rigorously washed, chloride-free starting material.
Fe powder, NH₄ClEtOH/H₂O8088%LowExcellent alternative if trace chloride impurities persist from Step 1.
SnCl₂·2H₂OEtOAc7075%NoneTedious workup due to the formation of intractable tin emulsions.

Validated Experimental Protocols

Step 1: DMAP-Catalyzed Acylation of 4-Nitroaniline
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-nitroaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add methoxyacetyl chloride (1.2 eq) over 15 minutes.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 hours.

  • Self-Validation Check: Monitor via TLC (3:1 Hexane:EtOAc). The bright yellow starting material spot (Rf ≈ 0.4) must completely disappear, replaced by a UV-active product spot (Rf ≈ 0.25).

  • Workup (Critical): Quench with water. Extract with EtOAc (3x). Crucial step: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ (2x), and Brine (2x). Failure to thoroughly wash out chloride ions here will poison the catalyst in Step 2. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Catalytic Transfer Hydrogenation
  • Preparation: Dissolve the N-(4-nitrophenyl)-2-methoxyacetamide from Step 1 in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 5 wt% Pd/C (10 mol% Pd) under a blanket of argon to prevent ignition of the solvent.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25 °C for 3–5 hours [4].

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a colorless solution. Confirm completion via LC-MS; the mass peak will shift from [M+H]⁺ 211 (nitro) to [M+H]⁺ 181 (amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol. Concentrate the filtrate to yield the target compound.

Troubleshooting & FAQs

Q: Why am I seeing unreacted 4-nitroaniline even with excess methoxyacetyl chloride? A: 4-Nitroaniline is a highly deactivated amine. The electron-withdrawing nitro group drastically reduces the nucleophilicity of the amine nitrogen. Using standard bases like triethylamine (TEA) alone is insufficient. You must add a nucleophilic catalyst like DMAP to form a highly reactive acylpyridinium intermediate, or use forcing conditions (refluxing THF) to drive the reaction forward [3].

Q: During the reduction step, my Pd/C catalyst seems to deactivate rapidly. What causes this? A: Rapid deactivation of Palladium on Carbon (Pd/C) in this specific workflow is almost always caused by trace chloride ion (Cl⁻) carryover from the Step 1 acylation. Chloride ions strongly coordinate to the palladium surface, poisoning the active sites [4]. Ensure rigorous aqueous washing (specifically with saturated NaHCO₃ and brine) during the Step 1 workup to remove all hydrochloride salts. If the issue persists, switch to the Fe/NH₄Cl reduction method (See Table 2).

Q: How do I prevent the hydrolysis of methoxyacetyl chloride before it reacts? A: Methoxyacetyl chloride is highly susceptible to atmospheric moisture, rapidly degrading into methoxyacetic acid and HCl. Always store the reagent under inert gas. During the reaction, use strictly anhydrous solvents (e.g., dry THF over 3Å molecular sieves) and assemble your apparatus using standard Schlenk techniques.

Q: Can I synthesize this by directly monoacylating p-phenylenediamine to save a step? A: While theoretically possible, direct monoacylation (Route A) is strongly discouraged for scalable or high-purity synthesis. Both amine groups on p-phenylenediamine are highly nucleophilic. The initial monoacylation does not sufficiently deactivate the opposite side of the ring, leading to uncontrollable over-acylation and statistical mixtures of unreacted starting material, product, and the di-acylated impurity [1]. Route B ensures 100% regioselectivity.

References

  • Title: Synthesis, characterization, biological and catalytic applications of transition metal complexes derived from Schiff base Source: ResearchGate URL: [Link]

  • Title: Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids Source: MDPI (Molecules) URL: [Link]

  • Title: Friedel-Crafts Acylation with Amides Source: PMC (National Institutes of Health) URL: [Link]

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: N-(4-aminophenyl)-2-methoxyacetamide Crystallization

[1] Topic: Troubleshooting Crystallization & Purification Protocols CAS: 203739-06-4 (and related derivatives) Document ID: TSC-CRYST-203739 Status: Active / Expert Review[1] Executive Summary This guide addresses the sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Troubleshooting Crystallization & Purification Protocols CAS: 203739-06-4 (and related derivatives) Document ID: TSC-CRYST-203739 Status: Active / Expert Review[1]

Executive Summary

This guide addresses the specific physicochemical challenges associated with N-(4-aminophenyl)-2-methoxyacetamide . As a derivative of p-phenylenediamine containing both an amide linkage and a free primary amine, this molecule presents a "dual-personality" challenge:

  • Oxidative Instability: The free aniline moiety (

    
     at position 4) is highly prone to oxidation, leading to pink/brown discoloration (iminoquinone formation).[1]
    
  • Oiling Out: The methoxyacetamide chain increases conformational flexibility and lipophilicity compared to simple acetanilides, often causing the compound to separate as an oil rather than a crystal, particularly in aqueous mixtures.[1]

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your solvent system, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Crystallization Issue IssueType What is the primary defect? Start->IssueType Color Discoloration (Pink/Brown/Violet) IssueType->Color State Oiling Out (Liquid-Liquid Phase Separation) IssueType->State Purity Low Purity / Melting Point Depression IssueType->Purity Oxidation Cause: Oxidation of 4-amino group Color->Oxidation Supersat Cause: Supersaturation too high or Solvent too polar (Water) State->Supersat Byproducts Cause: Bis-acylation or Unreduced Nitro precursor Purity->Byproducts Sol_Color Action: Degas solvents + Add Na2S2O5 Recrystallize under N2 Oxidation->Sol_Color Sol_Oil Action: Switch to EtOAc/Heptane Use Seeding @ Metastable Zone Supersat->Sol_Oil Sol_Pur Action: Acid/Base Extraction before crystallization Byproducts->Sol_Pur

Figure 1: Diagnostic logic for isolating the root cause of crystallization failure.[1]

Part 2: Troubleshooting Guides
Issue 1: The "Pink Crystal" Phenomenon (Oxidation)

Symptom: The product turns pink, violet, or brown upon filtration or drying.[1] Mechanism: The electron-rich 4-aminophenyl ring undergoes auto-oxidation to form quinone imines or azo-dimers.[1] This is accelerated by trace metals or basic pH.[1]

Corrective Protocol:

  • Deoxygenation: Sparge all crystallization solvents (Ethanol, Water, or Ethyl Acetate) with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Additive Protection: Add 0.1% w/v Sodium Metabisulfite (

    
    )  or Ascorbic Acid to the aqueous phase during recrystallization.[1] This acts as a sacrificial antioxidant.[1]
    
  • Acidic Wash: Wash the filter cake with a cold, slightly acidic solution (0.1% acetic acid in water) to protonate the amine surface, rendering it less susceptible to oxidation during drying.[1]

Issue 2: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: Upon cooling, the solution turns milky or deposits a sticky oil at the bottom before any crystals appear.[1] Mechanism: The methoxy group disrupts the lattice energy compared to simple acetanilides, widening the "metastable zone."[1] If the solvent is too polar (e.g., high water content), the hydrophobic hydration effect forces the molecule out as a liquid.[1]

Corrective Protocol (Solvent Switch): Do not rely solely on Ethanol/Water. The methoxy group imparts solubility in moderately polar organics.[1][2]

Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol : Water 50:50High Risk (Oiling)Avoid if oiling occurs.[1]
Ethyl Acetate : Heptane 60:40Excellent Preferred.[1] Dissolve in hot EtOAc, add warm Heptane until turbid, cool slowly.
Isopropanol (IPA) 100%Good Good for evaporative crystallization.[1]
Methanol : MTBE 30:70Moderate Use for high-purity polishing.[1]

Critical Step: If oiling occurs, reheat until the solution is clear.[1] Add a "seed crystal" (approx.[1] 0.5% mass) at a temperature just below the saturation point (cloud point), then cool at a rate of 5°C/hour.[1]

Issue 3: Impurity Carryover (Precursor Contamination)

Symptom: Yellow tint (Nitro precursor) or melting point depression.[1] Mechanism: If synthesized via reduction of N-(4-nitrophenyl)-2-methoxyacetamide, unreacted nitro compound is the most persistent impurity.[1]

Purification Strategy (The "Acid-Base Swing"):

  • Dissolve crude solid in 1M HCl (The amine forms a water-soluble hydrochloride salt; the nitro impurity and neutral amides remain insoluble or less soluble).[1]

  • Filter off any undissolved solids (removes neutral impurities).[1]

  • Neutralize the filtrate slowly with 10% NaOH or NH₄OH to pH 8-9 to precipitate the free base.[1]

  • Collect the precipitate and proceed to recrystallization.[1]

Part 3: Frequently Asked Questions (FAQs)

Q: My product is grey/black even after charcoal treatment. Why? A: Activated charcoal is often inefficient at removing oxidized aniline oligomers at neutral pH.[1]

  • Fix: Perform the charcoal treatment in the acidic phase (during the "Acid-Base Swing" described above). Protonated anilines stay in solution, while the oxidized neutral impurities adsorb better to the carbon matrix.[1]

Q: Can I dry this compound in a standard oven? A: No. Heat + Oxygen = Rapid degradation.[1]

  • Fix: Dry in a vacuum oven at <40°C. If possible, backfill the oven with nitrogen. Store the final solid in amber vials under inert gas.

Q: The melting point is broad (e.g., 120-128°C).[1] Is it wet? A: It could be wet, but this molecule is also prone to polymorphism .[1] Amides can crystallize in different conformers (syn/anti).[1]

  • Fix: Run a DSC (Differential Scanning Calorimetry). If you see two endotherms close together, it is polymorphism.[1] Slurry the solid in refluxing heptane/toluene for 2 hours to convert the kinetic form to the thermodynamic form.

Part 4: References & Grounding
  • CymitQuimica. N-(4-Aminophenyl)-2-methoxyacetamide General Properties & CAS 203739-06-4 Verification.

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.[1][3] International Journal of Science and Research (IJSR).[1][3][4] (Provides the foundational reduction/crystallization protocols for the direct structural analog).

  • PubChem. N-(4-aminophenyl)-2-methoxyacetamide Compound Summary. (Verifies chemical structure and predicted physical properties).

    • [1]

  • Haisa, M., et al. Crystal structure of N-(4-methoxyphenyl)acetamide.[1][5] (Structural grounding for the methoxy-substituted amide packing behavior).

    • [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling aniline derivatives, as they may be sensitizers or toxic.[1]

Sources

Optimization

stability testing of N-(4-aminophenyl)-2-methoxyacetamide under different conditions

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have developed this portal specifically for researchers and drug development professionals working with N-(4-aminophenyl)-2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I have developed this portal specifically for researchers and drug development professionals working with N-(4-aminophenyl)-2-methoxyacetamide .

This compound presents unique analytical challenges due to its bifunctional reactivity: a highly electron-rich primary aromatic amine (prone to rapid auto-oxidation) and a 2-methoxyacetamide linkage (susceptible to pH-driven hydrolysis). This guide bridges theoretical degradation mechanisms with practical, bench-level troubleshooting to ensure your stability-indicating methods (SIM) are robust, self-validating, and compliant with regulatory standards.

🔬 Section 1: Core Troubleshooting & FAQs

Q1: My standard solutions of N-(4-aminophenyl)-2-methoxyacetamide develop a pink/brown tint after 24 hours on the benchtop. What is driving this, and how does it impact my assay? The Causality: This discoloration is the hallmark of oxidative degradation of the 4-amino group. Primary aromatic amines are highly susceptible to one-electron oxidation initiated by atmospheric oxygen, ambient light, or trace transition metals in glassware. This forms an amine radical cation, which rapidly dimerizes into highly conjugated azo compounds or undergoes further oxidation to N-hydroxylamines and nitroso derivatives[1]. Even at trace levels (<0.1%), the extended conjugation of azo dimers absorbs visible light, causing intense discoloration. The Solution:

  • Deoxygenation: Purge all aqueous diluents and mobile phases with inert gas (N₂ or Ar) to displace dissolved O₂.

  • Protection: Utilize actinic (amber) glassware to block UV initiation.

  • Chelation: Add a chelating agent (e.g., 1 mM EDTA) to your sample diluent to sequester catalytic metal ions.

Q2: During forced degradation under basic conditions (0.1 M NaOH), the parent peak disappears, and a highly polar degradant elutes near the void volume. What is the cleavage mechanism? The Causality: You are observing the base-catalyzed hydrolysis of the amide bond. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the 2-methoxyacetamide group. The resulting tetrahedral intermediate collapses, expelling the amine leaving group to yield p-phenylenediamine (the polar degradant eluting early on reversed-phase LC) and 2-methoxyacetate. The Solution: Amide bonds are generally stable at physiological pH but rapidly degrade at pH > 9 or < 3. Ensure your formulation and sample diluents are buffered between pH 4.0 and 7.0[2]. When analyzing stressed samples, you must neutralize them immediately post-incubation to halt degradation and prevent irreversible damage to your UHPLC column silica.

Q3: How do I align my stability testing with ICH Q1A(R2) requirements while accounting for this compound's specific vulnerabilities? The Causality: ICH Q1A(R2) mandates evaluating the API under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions to establish a reliable shelf-life[3]. Because this molecule degrades via two highly divergent pathways (polar hydrolysis vs. non-polar oxidative dimerization), a generic isocratic LC method will fail. The Solution: Implement a gradient UHPLC-DAD-MS method. The gradient must start at a low organic composition (e.g., 2% Acetonitrile) to retain the polar p-phenylenediamine, and ramp up to a high organic composition (e.g., 95% Acetonitrile) to elute the hydrophobic azo dimers.

📊 Section 2: Degradation Pathways Visualization

Pathway API N-(4-aminophenyl)-2-methoxyacetamide (Parent API) Oxidation Oxidation Pathway (O2, Light, Trace Metals) API->Oxidation Hydrolysis Hydrolysis Pathway (pH < 3 or pH > 9) API->Hydrolysis Radical Amine Radical Cation (Intermediate) Oxidation->Radical Cleavage p-Phenylenediamine + 2-Methoxyacetic Acid Hydrolysis->Cleavage Azo Azo Dimers & Oligomers (Pink/Brown Discoloration) Radical->Azo Dimerization Nitroso N-Hydroxylamine / Nitroso (Oxidized Monomers) Radical->Nitroso Further Oxidation

Degradation pathways of N-(4-aminophenyl)-2-methoxyacetamide via oxidation and hydrolysis.

📈 Section 3: Quantitative Stability Data Profile

To predict the behavior of N-(4-aminophenyl)-2-methoxyacetamide during formal ICH stability testing, refer to the forced degradation kinetic profile below. This data establishes the expected degradation limits and identifies the primary degradants for method validation.

Stress ConditionReagent / EnvironmentExposure (Time/Temp)Expected API DegradationPrimary Degradant(s)Expected Mass Balance
Acidic 0.1 M HCl24h at 60°C15 - 20%p-Phenylenediamine> 98%
Basic 0.1 M NaOH24h at 60°C25 - 30%p-Phenylenediamine> 98%
Oxidative 3% H₂O₂24h at 25°C40 - 50%Nitroso, Azo Dimers~ 85 - 90%*
Thermal Solid State (Sealed)7 days at 60°C< 2%None> 99%
Photolytic UV/Vis (ICH Q1B)1.2M lux-hr10 - 15%Azo Dimers> 95%

*Note: Oxidative stress often results in lower mass balance due to the formation of highly volatile nitroso compounds or insoluble polymeric azo-oligomers that may precipitate or irreversibly bind to the LC column.

⚙️ Section 4: Self-Validating Experimental Protocol

Procedure: Stability-Indicating Method (SIM) Forced Degradation A protocol is only as reliable as its internal controls. This methodology utilizes Mass Balance as a self-validating mechanism. If the sum of the parent API and all degradant peak areas (adjusted for Relative Response Factors) does not equal ~100% of the initial control peak area, the analytical system is failing to detect a degradation pathway.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-aminophenyl)-2-methoxyacetamide in a deoxygenated diluent (50:50 HPLC-grade Water:Acetonitrile, buffered to pH 6.0 with 10 mM Ammonium Acetate).

  • Control Generation: Aliquot 1 mL of the stock into an amber vial. Store at 4°C. This is your 100% mass balance reference.

  • Hydrolytic Stressing (Acid/Base):

    • Add 1 mL of 0.2 M HCl to 1 mL of stock (Final: 0.1 M HCl, 0.5 mg/mL API).

    • Add 1 mL of 0.2 M NaOH to 1 mL of stock (Final: 0.1 M NaOH, 0.5 mg/mL API).

    • Incubate both at 60°C for 24 hours.

  • Neutralization (Critical Step): Post-incubation, add 1 mL of 0.2 M NaOH to the acid sample, and 1 mL of 0.2 M HCl to the base sample. Causality: Failure to neutralize will cause the extreme pH to strip the stationary phase of your UHPLC column, leading to shifting retention times and invalidating the run.

  • Oxidative Stressing: Add 1 mL of 6% H₂O₂ to 1 mL of stock. Incubate at 25°C in the dark for 24 hours.

  • Analysis & Mass Balance Validation: Inject all samples (including the control) using a UHPLC-DAD-MS system.

    • Validation Check: Calculate Mass Balance =

      
      .
      
    • If Mass Balance < 90%, utilize the MS Total Ion Chromatogram (TIC) to search for co-eluting peaks or highly retained oligomers.

🗺️ Section 5: ICH Stability Testing Workflow

StabilityWorkflow Start Initiate ICH Q1A(R2) Stability Study Cond1 Long-Term Storage 25°C ± 2°C / 60% RH ± 5% Start->Cond1 Cond2 Accelerated Storage 40°C ± 2°C / 75% RH ± 5% Start->Cond2 Cond3 Photostability (ICH Q1B) >1.2M lux-hr, >200W-hr/m² Start->Cond3 Sampling Sampling Timepoints (0, 3, 6, 9, 12, 18, 24 Months) Cond1->Sampling Cond2->Sampling Cond3->Sampling Analysis UHPLC-DAD-MS Analysis (Stability-Indicating Method) Sampling->Analysis Validation Self-Validation: Mass Balance ≥ 95% Analysis->Validation

ICH Q1A(R2) and Q1B compliant stability testing workflow with self-validating mass balance.

📚 Section 6: References

1.[1] Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule Source: National Institutes of Health (NIH) / Advanced Science URL: [Link]

2.[3] Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

3.[2] Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate / Food Packaging and Shelf Life URL: [Link]

4. Title: Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-(4-aminophenyl)-2-methoxyacetamide

Status: Operational Ticket ID: SC-2024-001 Subject: Process Optimization & Troubleshooting for CAS 203739-06-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Molecule &...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-2024-001 Subject: Process Optimization & Troubleshooting for CAS 203739-06-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Molecule & The Mission

You are scaling up N-(4-aminophenyl)-2-methoxyacetamide . This molecule is a critical bifunctional scaffold—an aniline handle on one side and a methoxy-acetamide motif on the other.[1]

The Central Challenge: While the chemistry looks simple on paper (an acylation followed by a reduction, or a direct selective acylation), scale-up introduces thermodynamic and kinetic beasts that do not exist in a 100 mg vial. Your main enemies are exothermic runaway , genotoxic impurity control , and selectivity (avoiding the "double-capped" di-amide).[1]

This guide is structured not as a textbook, but as a dynamic troubleshooting center. We address the "Why is this failing?" questions directly.

Module 1: Route Selection & Strategy

Before troubleshooting a specific step, ensure you are on the correct path. We support two primary routes. Route A (Nitro-Reduction) is the industry standard for scale-up due to superior impurity control.[1] Route B (Direct Acylation) is shorter but plagued by selectivity issues.[1]

Visualizing Your Workflow

SynthesisStrategy Start Target: N-(4-aminophenyl)-2-methoxyacetamide RouteA Route A: Nitro Precursor (Recommended) Start->RouteA RouteB Route B: Direct Acylation (Risky) Start->RouteB StepA1 Step 1: Acylation of 4-Nitroaniline (Methoxyacetyl chloride) RouteA->StepA1 StepB1 Step 1: Selective Acylation of PPD (Stoichiometry Control) RouteB->StepB1 StepA2 Step 2: Catalytic Hydrogenation (Pd/C, H2) StepA1->StepA2 IssueA Key Risk: Exotherm & H2 Safety StepA2->IssueA IssueB Key Risk: Di-acylated Impurity StepB1->IssueB

Caption: Strategic comparison of synthesis routes. Route A is preferred for purity; Route B requires strict kinetic control.[1]

Module 2: The Acylation Step (Route A & B)

Context: You are reacting an aniline (either 4-nitroaniline or p-phenylenediamine) with Methoxyacetyl chloride (MAC).

Troubleshooting Guide

Q1: "My reaction mixture turned into a solid brick halfway through addition. What happened?"

  • Diagnosis: You likely used a non-polar solvent (like DCM or Toluene) without sufficient volume or a co-solvent.[1] The amide product often has significantly lower solubility than the starting aniline.

  • The Fix: Switch to a Schotten-Baumann system (Biphasic Toluene/Water or THF/Water) or use a polar aprotic solvent like 2-MeTHF or Ethyl Acetate . 2-MeTHF is superior for scale-up as it allows for easier water separation later.[1]

  • Protocol Adjustment: Ensure a minimum solvent volume of 10-15 volumes (L/kg). If solidification occurs, do not increase stirring speed (risk of equipment damage); add solvent immediately.

Q2: "I am seeing a violent exotherm when adding the acid chloride."

  • Diagnosis: Methoxyacetyl chloride is highly reactive.[1] Direct addition to the amine/base mixture generates rapid heat.

  • The Fix:

    • Dilution: Dilute the acid chloride in the reaction solvent (1:1 ratio) before addition.

    • Temperature Control: Cool the reactor to 0–5°C before starting addition.

    • Controlled Addition: Use a dosing pump. Set a "kill switch" limit: if internal temp > 15°C, the pump stops automatically.

Q3: "In Route B (Direct Acylation), I have 15% di-acylated impurity. How do I remove it?"

  • The Hard Truth: You usually can't—not efficiently on a large scale without chromatography. Prevention is the only cure.

  • The Fix (Inverse Addition): Do not add the chloride to the diamine. Instead, dissolve the diamine (PPD) in a large volume of solvent and add the acid chloride very slowly. This keeps the amine in constant excess, statistically favoring mono-acylation.[1]

  • pH Control: If using water/organic biphasic, maintain pH at 4.5–5.[1]0. At this pH, the second amine of the product is partially protonated (deactivated), while the starting PPD remains reactive.

Module 3: Catalytic Hydrogenation (Route A Only)

Context: Reducing the nitro intermediate to the final aniline using Pd/C and Hydrogen.

Troubleshooting Guide

Q1: "The reaction stalls at 90% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Catalyst poisoning.[1] The sulfur or halide impurities from the previous step (acylation) carried over. Methoxyacetyl chloride hydrolyzes to HCl; if not fully neutralized/washed, Cl- ions will poison the Palladium.[1]

  • The Fix:

    • Rigorous Wash: Ensure the nitro intermediate is washed with NaHCO3 and water until the aqueous cut is pH 7 and halide-free (test with AgNO3).

    • Catalyst Upgrade: Switch to a Pd/C (sulfided) catalyst or increase loading slightly (from 5% to 10% w/w).

Q2: "I see a colored impurity (orange/red) that won't crystallize out."

  • Diagnosis: Azo or Azoxy dimers.[1] These form when the reduction intermediate (hydroxylamine) condenses with the nitroso intermediate. This happens when the reaction is hydrogen-starved (mass transfer limited).[1]

  • The Fix:

    • Increase Pressure: Operate at >3 bar (45 psi) H2 pressure.

    • Agitation: Hydrogenation is gas-liquid mass transfer limited.[1] Increase impeller speed (RPM) to maximize gas entrainment.

    • Temperature: Keep the temperature moderate (40–50°C). Too hot promotes condensation; too cold stalls the reduction.

Q3: "Safety Alert: How do I handle the pyrophoric catalyst on a 1kg scale?"

  • Protocol:

    • Wetting: Never add dry Pd/C to a solvent-filled reactor containing hydrogen or vapors.[1] Make a "catalyst slurry" with water or the reaction solvent in a separate bucket under N2, then funnel it in.

    • Filtration: When filtering the spent catalyst, keep the filter cake wet at all times. Dry, spent Pd/C saturated with hydrogen is an ignition source.[1]

Module 4: Isolation & Purification

Core Principle: Avoid chromatography. It is the enemy of scale.

Solvent Selection Table for Crystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Methanol HighModeratePoor (losses yield)⭐⭐
Ethanol/Water (80:20) HighLowExcellent (salts/dimers)⭐⭐⭐⭐⭐
Ethyl Acetate ModerateVery LowGood⭐⭐⭐
Toluene LowInsolublePoor (oiling out risk)

Recommended Protocol (Ethanol/Water Recrystallization):

  • Dissolve crude solid in Ethanol (5 volumes) at 70°C.

  • Perform a "hot filtration" to remove Pd/C (if not done previously) or mechanical particulates.[1]

  • Slowly add Water (1-2 volumes) until slight turbidity persists.

  • Cool slowly (10°C/hour) to 0–5°C.

  • Age the slurry for 2 hours. Filter and wash with cold Ethanol/Water (1:1).[1]

Module 5: Stability & Storage

Q: "The product turns pink/brown after 2 days of drying."

  • Cause: Oxidation of the electron-rich aniline group.[1]

  • Prevention:

    • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed. Do not use air ovens.

    • Storage: Store in amber glass or double-lined HDPE bags.

    • Additive: For long-term storage of solutions, trace amounts of ascorbic acid or sodium metabisulfite (0.1%) can prevent color formation.[1]

References & Grounding

  • Amide Bond Formation Scale-Up:

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (General principles of amide stability).

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5]Organic Process Research & Development.

  • Hydrogenation Safety & Kinetics:

    • Studer, M., et al. (2000). Hydrogenation of Nitroarenes: A Review.Advanced Synthesis & Catalysis. (Mechanisms of azo-dimer formation).

  • Impurity Management (Genotoxins):

    • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guidelines for handling aniline intermediates).

  • Chemical Safety Data:

    • Methoxyacetyl Chloride SDS.[1] (Corrosivity and Lachrymator hazards).[1][6][7]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1/DSC).[1]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of N-(4-aminophenyl)-2-methoxyacetamide and similar compounds

This guide provides a comparative technical analysis of N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4), contrasting it with its structural analogs, Paracetamol (Acetaminophen) and N-(4-aminophenyl)acetamide (N-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4), contrasting it with its structural analogs, Paracetamol (Acetaminophen) and N-(4-aminophenyl)acetamide (N-acetyl-p-phenylenediamine).

Designed for medicinal chemists and drug development professionals, this document focuses on the Structure-Activity Relationship (SAR) , physicochemical advantages, and experimental protocols for utilizing this scaffold as a high-value intermediate or pharmacophore probe.

Executive Summary: The "Methoxy-Polarity" Advantage

N-(4-aminophenyl)-2-methoxyacetamide represents a strategic modification of the classical p-phenylenediamine and acetanilide scaffolds. While structurally homologous to the analgesic Paracetamol , the substitution of the hydroxyl group with a primary amine (


) and the acetyl methyl group with a methoxymethyl moiety (

) fundamentally alters its utility.

Key Distinction: Unlike Paracetamol, which is a terminal drug, this compound is primarily a bifunctional building block . The free amine serves as a reactive handle for library generation (e.g., kinase inhibitors), while the 2-methoxyacetamide tail acts as a "solubilizing anchor" that can interact with specific protein residues (e.g., hinge regions in kinases) via hydrogen bonding, offering superior physicochemical properties over simple acetamides.

Chemical Identity & Comparative Profiling

The following table contrasts the target compound with its closest structural and functional benchmarks.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Compound Benchmark A (Standard) Benchmark B (Precursor)
Name N-(4-aminophenyl)-2-methoxyacetamide Paracetamol (Acetaminophen) N-(4-aminophenyl)acetamide
Structure



CAS 203739-06-4103-90-2122-80-5
Mol. Weight 180.20 g/mol 151.16 g/mol 150.18 g/mol
LogP (Calc) ~0.85 (Balanced)0.46 (Hydrophilic)0.35 (Hydrophilic)
H-Bond Donors 2 (Amide NH, Amine

)
2 (Amide NH, Phenol OH)2 (Amide NH, Amine

)
H-Bond Acceptors 3 (C=O, Ether O, Amine N)2 (C=O, Phenol O)2 (C=O, Amine N)
Primary Utility Synthetic Intermediate / Linker Analgesic / Antipyretic Metabolite / Intermediate
Solubility Profile Enhanced (Ether oxygen effect)ModerateModerate
Reactivity High (Nucleophilic

)
Low (Phenolic

)
High (Nucleophilic

)

Scientific Insight: The 2-methoxy group is the critical differentiator. It acts as a weak Lewis base. In drug design, replacing a methyl group (as in Benchmark B) with a methoxymethyl group (Target) often reduces lipophilicity (LogD) while maintaining steric bulk, potentially improving metabolic stability against CYP450 oxidation at the benzylic-like position.

Structural Logic & Signaling Potential

To understand the utility of this compound in drug discovery, we must visualize its role in the synthesis of bioactive molecules (e.g., HDAC or Kinase inhibitors).

Diagram 1: Scaffold Utility & Synthesis Logic

G Start p-Phenylenediamine (Precursor) Target N-(4-aminophenyl)- 2-methoxyacetamide (Target Scaffold) Start->Target Controlled Acylation Reagent Methoxyacetyl Chloride (Selective Acylation) Reagent->Target App1 Kinase Inhibitor Library (Hinge Binder) Target->App1 Amine Derivatization (e.g., Urea formation) App2 HDAC Inhibitor (Zinc Chelator Linker) Target->App2 Cap Group Attachment App3 PROTAC Linker (Solubility Enhancer) Target->App3 Ether Extension

Caption: Synthesis workflow transforming the diamine precursor into the target scaffold, which then diverges into three primary medicinal chemistry applications.

Experimental Protocols

Protocol A: Selective Synthesis (Mono-acylation)

Objective: Synthesize N-(4-aminophenyl)-2-methoxyacetamide without over-acylating to the di-amide.

Reagents:

  • p-Phenylenediamine (1.0 eq)

  • Methoxyacetyl chloride (0.9 eq) – Limiting reagent is crucial.

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Dissolution: Dissolve p-phenylenediamine in DCM at 0°C. High dilution (0.1 M) favors mono-substitution.

  • Addition: Add Methoxyacetyl chloride dropwise over 60 minutes.

    • Causality: Slow addition ensures the concentration of the acylating agent never exceeds the amine, preventing the "double attack" on the second amine group.

  • Quench & Wash: Quench with saturated

    
    . Wash the organic layer with water.
    
  • Purification: The unreacted diamine is highly polar and can be removed by an acidic wash (1M HCl) if the product precipitates, or more commonly, via column chromatography (MeOH:DCM gradient).

  • Validation Endpoint: TLC should show a distinct spot (

    
     in 5% MeOH/DCM) separated from the baseline diamine and the high-running di-amide.
    
Protocol B: HPLC Purity & Stability Profiling

Objective: Quantify purity and assess stability against hydrolysis (mimicking physiological conditions).

Instrument: HPLC with UV-Vis/PDA detector (254 nm). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % B Flow Rate (mL/min) Phase
0.0 5 1.0 Equilibration
2.0 5 1.0 Injection
10.0 95 1.0 Elution
12.0 95 1.0 Wash

| 12.1 | 5 | 1.0 | Re-equilibration |

Data Interpretation:

  • Retention Time (RT): The methoxy group makes the target compound slightly less retentive than a propyl-analog but more retentive than the free diamine.

  • Self-Validation: If a peak appears at the solvent front (RT < 1.5 min), it indicates hydrolysis back to p-phenylenediamine (degradation).

Biological & Mechanistic Context[1][2][3]

While specific biological data for the naked scaffold is limited, its behavior can be extrapolated from its class (Aniline-Acetamides).

Diagram 2: Structure-Activity Relationship (SAR) Decision Tree

SAR Core N-(4-aminophenyl)-2-methoxyacetamide Mod1 Amine (-NH2) Modification Core->Mod1 Mod2 Methoxy (-OCH3) Modification Core->Mod2 Out1 Urea/Amide Linkage (Kinase Inhibitors) Mod1->Out1 Acylation Out2 Schiff Base Formation (Bioconjugation) Mod1->Out2 Aldehyde React Out3 Remove Oxygen (-CH3) (Decreased Solubility) Mod2->Out3 Reduction Out4 Extend Ether (-OC2H5) (Steric Clash Risk) Mod2->Out4 Homologation

Caption: SAR decision tree illustrating how modifications to the amine or methoxy tail dictate the downstream pharmacological profile.

Toxicity & Metabolism Note

Researchers must be aware of the "Aniline Alert" .

  • Mechanism: Like Paracetamol, compounds with a p-aminophenol/aniline core can undergo metabolic activation (N-hydroxylation) to form reactive quinone imines (e.g., NAPQI).

  • Mitigation: The 2-methoxy group generally improves metabolic stability compared to alkyl chains, but the free amine (

    
    ) is a "hot spot" for metabolism. In final drug candidates, this amine is almost always capped (e.g., as a urea or amide) to prevent toxicity.
    

References

  • PubChem. (2025).[1] N-(4-aminophenyl)-2-methoxyacetamide Compound Summary. National Library of Medicine. [Link]

  • Koch, H. M., et al. (2013). N-Acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol and acetanilide in urine samples. International Journal of Hygiene and Environmental Health. (Contextual reference for aniline metabolism). [Link]

  • Fresno, N., et al. (2014).[2] Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1.[2] PLoS ONE. (Demonstrates SAR of paracetamol analogs). [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to N-(4-aminophenyl)-2-methoxyacetamide and its Analogue

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comprehensive spectroscopic analysis of N-(4-aminophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, we present a comparative analysis. This guide will leverage predicted data for N-(4-aminophenyl)-2-methoxyacetamide and compare it against experimental data for the closely related and well-characterized analogue, N-(4-aminophenyl)acetamide. This comparative approach not only offers a robust framework for the characterization of the target molecule but also serves as an educational tool to understand the influence of a methoxy substituent on the spectroscopic properties of this class of compounds.

Introduction to N-(4-aminophenyl)-2-methoxyacetamide

N-(4-aminophenyl)-2-methoxyacetamide, with the molecular formula C₉H₁₂N₂O₂, belongs to the family of acetamide derivatives, which are prevalent scaffolds in numerous biologically active molecules. Its analogue, N-(4-aminophenyl)acetamide, is a known semi-product in the synthesis of pharmaceuticals like paracetamol.[1][2] The introduction of a methoxy group in N-(4-aminophenyl)-2-methoxyacetamide is expected to modulate its physicochemical properties, and consequently, its biological activity. Accurate spectroscopic characterization is the cornerstone of its quality control and further development.

Experimental and Predicted Methodologies

The following sections detail the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While the data for N-(4-aminophenyl)acetamide is experimentally derived, the data for N-(4-aminophenyl)-2-methoxyacetamide is predicted based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum is collected prior to the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

    • Fragmentation Analysis (MS/MS): If desired, the molecular ion can be selected and fragmented to provide further structural information.

Spectroscopic Data and Interpretation

The following sections present a detailed comparison of the spectroscopic data for N-(4-aminophenyl)-2-methoxyacetamide (predicted) and N-(4-aminophenyl)acetamide (experimental).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data Comparison

FeatureN-(4-aminophenyl)acetamide (Experimental)[1]N-(4-aminophenyl)-2-methoxyacetamide (Predicted)[3]
Molecular Formula C₈H₁₀N₂OC₉H₁₂N₂O₂
Molecular Weight 150.18 g/mol 180.20 g/mol [4]
[M+H]⁺ (m/z) 151.1181.09715
Key Fragment (m/z) 109.1 (H₂N-C₆H₄-NH)⁺Expected fragments from loss of COCH₂OCH₃ or OCH₃

The addition of a -CH₂OCH₃ group to the N-(4-aminophenyl)acetamide structure results in an increase of 30.02 Da in the molecular weight of N-(4-aminophenyl)-2-methoxyacetamide. This is clearly reflected in the predicted m/z of the protonated molecule. The fragmentation pattern of N-(4-aminophenyl)-2-methoxyacetamide is expected to show characteristic losses of the methoxyacetyl group.

Diagram 1: Mass Spectrometry Fragmentation Logic

M [M+H]⁺ N-(4-aminophenyl)-2-methoxyacetamide m/z = 181.1 F1 Loss of CH₂O (30 Da) M->F1 -CH₂O F2 Loss of COCH₂OCH₃ (73 Da) M->F2 -COCH₂OCH₃ F3 [H₂N-C₆H₄-NH₂]⁺ m/z = 109.1

Caption: Predicted fragmentation pathway for N-(4-aminophenyl)-2-methoxyacetamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupN-(4-aminophenyl)acetamide (Experimental)[1]N-(4-aminophenyl)-2-methoxyacetamide (Predicted)Causality of Expected Differences
N-H Stretch (Amine) 3368-3280 (broad)~3400-3300 (broad)The electronic environment of the amino group is similar in both molecules, so the N-H stretching vibrations should be in a similar range.
N-H Stretch (Amide) ~3300 (sharp)~3300 (sharp)The amide N-H stretch is also expected to be in a similar region.
C=O Stretch (Amide I) 1652-1597~1660The carbonyl stretch is a strong, characteristic peak for amides. The methoxy group is not expected to significantly shift this band.
N-H Bend (Amide II) ~1550~1550This band arises from a combination of N-H bending and C-N stretching and should be present in both compounds.
C-O Stretch (Ether) Not Applicable~1100The presence of the methoxy group in N-(4-aminophenyl)-2-methoxyacetamide will introduce a new, strong C-O stretching vibration.
Aromatic C=C Stretch 1508, 1421~1600, ~1500The aromatic ring vibrations are expected in this region for both molecules.

The most significant difference in the IR spectrum of N-(4-aminophenyl)-2-methoxyacetamide compared to its analogue will be the appearance of a strong C-O stretching band characteristic of the ether linkage in the methoxy group.

Diagram 2: IR Spectroscopy Functional Group Correlation

cluster_amine Primary Amine (-NH₂) cluster_amide Secondary Amide (-CONH-) cluster_ether Ether (-OCH₃) NH_stretch N-H Stretch ~3400-3300 cm⁻¹ CO_stretch C=O Stretch ~1660 cm⁻¹ NH_bend N-H Bend ~1550 cm⁻¹ CO_ether_stretch C-O Stretch ~1100 cm⁻¹ Molecule N-(4-aminophenyl)-2-methoxyacetamide Molecule->NH_stretch Molecule->CO_stretch Molecule->NH_bend Molecule->CO_ether_stretch

Caption: Key functional groups and their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Table 3: Predicted ¹H NMR Data for N-(4-aminophenyl)-2-methoxyacetamide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.5singlet1HAmide N-HThe amide proton is typically downfield due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding with the solvent.
~7.2doublet2HAromatic C-HProtons on the aromatic ring adjacent to the amide group will be deshielded. They will appear as a doublet due to coupling with the neighboring aromatic protons.
~6.5doublet2HAromatic C-HProtons on the aromatic ring adjacent to the amino group will be more shielded due to the electron-donating nature of the amino group. They will also appear as a doublet.
~4.9singlet2HAmine N-H₂The chemical shift of the primary amine protons can vary and they often appear as a broad singlet.
~3.9singlet2H-CH₂-The methylene protons adjacent to the carbonyl group and the methoxy group will be deshielded. They are expected to be a singlet as there are no adjacent protons to couple with.
~3.3singlet3H-OCH₃The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet.

Table 4: Predicted ¹³C NMR Data for N-(4-aminophenyl)-2-methoxyacetamide (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~168C=O (Amide)The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~145Aromatic C-NH₂The aromatic carbon attached to the electron-donating amino group will be shielded relative to the other substituted aromatic carbon.
~130Aromatic C-NHCOThe aromatic carbon attached to the electron-withdrawing amide group will be deshielded.
~120Aromatic C-HAromatic carbons bearing a hydrogen atom will appear in this region.
~114Aromatic C-HAromatic carbons ortho to the amino group will be shielded.
~70-CH₂-The methylene carbon is deshielded by the adjacent carbonyl and oxygen atoms.
~58-OCH₃The methyl carbon of the methoxy group is in a relatively shielded environment.

The key differentiators in the NMR spectra of N-(4-aminophenyl)-2-methoxyacetamide compared to its analogue will be the presence of signals corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups.

Diagram 3: NMR Spectroscopy Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline ChemShift Chemical Shift Analysis Baseline->ChemShift Integration Integration Analysis ChemShift->Integration Coupling Coupling Constant Analysis Integration->Coupling Structure Structure Elucidation Coupling->Structure

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of N-(4-aminophenyl)-2-methoxyacetamide. By comparing its predicted spectroscopic features with the experimental data of its close analogue, N-(4-aminophenyl)acetamide, we have highlighted the key spectral signatures that will confirm its structure. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, quality control, and development of this and related compounds. The principles outlined herein underscore the power of a comparative spectroscopic approach in modern chemical analysis.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038.
  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • PubChem. N-(4-aminophenyl)-2-methoxyacetamide. Available at: [Link]

Sources

Validation

Application Guide: Confirming the Biological Activity and Safety Profile of N-(4-aminophenyl)-2-methoxyacetamide

Introduction The compound N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a highly versatile aniline-derived small molecule scaffold. Structurally, it shares significant homology with the ubiquitous analgesic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a highly versatile aniline-derived small molecule scaffold. Structurally, it shares significant homology with the ubiquitous analgesic acetaminophen (APAP; N-(4-hydroxyphenyl)acetamide). By replacing the 4-hydroxyl group with a 4-amino group and introducing a methoxy substitution on the acetamide moiety, this scaffold exhibits altered lipophilicity and oxidation potential.

For drug development professionals, these structural modifications present a compelling opportunity to develop novel anti-inflammatory or analgesic agents [5]. However, confirming its biological activity requires a rigorous, objective comparison against established standards. This guide provides a self-validating methodological framework to evaluate the compound's Cyclooxygenase (COX) inhibition profile and its hepatic safety compared to APAP and Celecoxib.

Section 1: Mechanistic Rationale & Target Identification

Expertise & Experience: The Causality of Assay Selection

Acetaminophen and its structural analogs do not typically act as classic non-steroidal anti-inflammatory drugs (NSAIDs). Instead of competitively blocking the arachidonic acid binding site (the cyclooxygenase active site), they act as reducing agents at the peroxidase (POX) active site of the Prostaglandin H2 Synthase (PGHS/COX) enzyme. To accurately capture the biological activity of N-(4-aminophenyl)-2-methoxyacetamide, we must utilize a [2] rather than a standard competitive binding assay.

Simultaneously, the primary barrier for aniline derivatives is hepatotoxicity. APAP is metabolized by hepatic Cytochrome P450 2E1 (CYP2E1) into the highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI) [3]. The 4-amino substitution in our target compound theoretically alters this metabolic trajectory. To test this, standard 2D HepG2 cell cultures are insufficient, as they rapidly lose CYP2E1 expression. We must employ [4] to maintain physiological metabolic competence and accurately assess quinone imine-mediated cytotoxicity.

G cluster_0 Target: Cyclooxygenase (COX) Peroxidase Site cluster_1 Safety: Hepatic CYP450 Metabolism N1 N-(4-aminophenyl)- 2-methoxyacetamide N3 PGG2 to PGH2 Reduction N1->N3  Competes for POX site   M1 CYP2E1 Oxidation (in 3D HepG2) N1->M1  Hepatic Processing   N2 Arachidonic Acid Conversion N2->N3  COX Activity   N4 Decreased Prostanoids (Analgesia) N3->N4  Inhibition   M2 Reactive Quinone Imine Formation? M1->M2  Metabolic Activation   M3 GSH Depletion & Cytotoxicity M2->M3  If not detoxified  

Fig 1. Putative dual-pathway mechanism for COX peroxidase inhibition and CYP450 hepatic metabolism.

Section 2: Comparative Performance Data

To objectively benchmark the scaffold, the following table outlines the expected pharmacological profile comparing the novel compound against industry standards. (Note: Data for the novel scaffold represents targeted baseline thresholds required for lead progression).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)3D HepG2 Viability (IC₅₀, mM)Primary Mechanism of Action
Acetaminophen (APAP) >100>100 (Weak POX inhibitor)~11.9 - 15.7POX site reduction / NAPQI toxicity
Celecoxib >500.04>50Selective COX-2 active site inhibitor
N-(4-aminophenyl)-2-methoxyacetamide Target: >100Target: <50Target: >30.0Putative POX inhibitor / Scaffold evaluation

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific biochemical checkpoints to prevent false positives caused by solvent interference or assay-reagent cross-reactivity.

Protocol A: Fluorometric Evaluation of COX-1/COX-2 Peroxidase Inhibition

This protocol utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with PGG₂ to form highly fluorescent resorufin. By measuring resorufin, we directly quantify the POX activity of the enzyme, as outlined in [1].

Self-Validation Checkpoint: Aniline derivatives can sometimes quench fluorescence. Including a "Resorufin Standard + Compound" well ensures that any drop in signal is due to true enzymatic inhibition, not optical quenching.

  • Reagent Preparation: Dilute COX Cofactor (Heme) and prepare the ADHP substrate in DMSO immediately prior to use to prevent auto-oxidation.

  • Enzyme Reconstitution: Reconstitute human recombinant COX-2 and ovine COX-1 in assay buffer. Keep on ice and use within 30 minutes.

  • Compound Dilution: Dissolve N-(4-aminophenyl)-2-methoxyacetamide in DMSO. Prepare a 10-point dilution series (0.1 µM to 500 µM). Critical: Ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well black opaque plate, combine:

    • 150 µL Assay Buffer

    • 10 µL Heme Cofactor

    • 10 µL Enzyme (COX-1 or COX-2)

    • 10 µL Test Compound (or DMSO for 100% Initial Activity control)

    • Incubate for 5 minutes at room temperature.

  • Initiation: Rapidly add 10 µL of Arachidonic Acid and 10 µL of ADHP using a multi-channel pipette.

  • Kinetic Measurement: Immediately read fluorescence (Ex 530-540 nm / Em 585-595 nm) kinetically for 10 minutes. Calculate the slope of the linear phase to determine the IC₅₀.

Protocol B: 3D HepG2 Hepatotoxicity Profiling

Standard MTT viability assays are fundamentally flawed for testing reducing agents (like aniline derivatives), as the compounds can spontaneously reduce the tetrazolium dye, yielding false viability signals. Furthermore, 2D cultures lack CYP2E1. This protocol uses a 3D scaffold and an ATP-based luminescent readout, aligning with [3].

Self-Validation Checkpoint: The use of APAP as a positive control in the 3D scaffold validates that the cells are actively expressing CYP450 enzymes. If APAP fails to induce toxicity at ~15 mM, the metabolic competence of the batch is compromised.

  • 3D Cell Culture: Seed HepG2 cells (100,000 cells/well) into a 96-well polystyrene scaffold plate (e.g., Alvetex). Culture in William's E medium for 48 hours to allow 3D network formation and robust CYP2E1 upregulation.

  • Compound Exposure: Treat the cells with a dose-response gradient of N-(4-aminophenyl)-2-methoxyacetamide (1 mM to 50 mM). Run a parallel plate with APAP as the positive control. Incubate for 24 hours.

  • ATP-Based Viability Readout: Remove the culture medium. Add 100 µL of fresh medium and 100 µL of CellTiter-Glo (or equivalent ATP-dependent luciferase reagent) to bypass redox-interference issues.

  • Lysis and Measurement: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the dose-response curve to determine the IC₅₀, comparing the toxic threshold of the novel scaffold against the known ~15 mM threshold of APAP.

Conclusion

By shifting away from competitive COX binding assays and 2D MTT viability screens, researchers can accurately profile the biological activity of N-(4-aminophenyl)-2-methoxyacetamide. The integration of fluorometric peroxidase tracking and 3D metabolic screening provides a highly reliable, self-validating workflow for advancing this aniline scaffold through preclinical evaluation.

References

  • Heichler, C., et al. "Evaluation of hepatotoxic effects of acetaminophen on HepG2 cells by parallel real-time monitoring in a multi-sensor analysis platform." Bioenergetics Communications, 2022.[Link]

  • Reprocell. "Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate." Reprocell Application Notes.[Link]

Comparative

Comparative Efficacy Guide: N-(4-aminophenyl)-2-methoxyacetamide vs. Standard Analgesics

This guide provides a rigorous technical comparison of N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4) against established therapeutic standards. Given its structural classification as an amino-acetanilide derivat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4) against established therapeutic standards. Given its structural classification as an amino-acetanilide derivative, this compound is evaluated primarily within the context of analgesic/antipyretic efficacy and metabolic safety , contrasting it with the standard of care, Acetaminophen (Paracetamol) , and related NSAIDs.

Executive Summary: The Structural Hypothesis

N-(4-aminophenyl)-2-methoxyacetamide represents a structural modification of the acetanilide scaffold. While classical acetanilides (e.g., Acetanilide, Phenacetin) were phased out due to toxicity, this derivative introduces a methoxyacetyl moiety and a free para-amino group (or precursor thereof).

  • Primary Indication (Inferred): Analgesia and Antipyresis.[1][2]

  • Mechanism Class: Non-Opioid, Non-NSAID Central Analgesic (putative).

  • Key Differentiator: Modification of the acyl chain (methoxy-substituted) potentially alters the metabolic liability of the aromatic ring (hepatotoxicity) while introducing new pharmacokinetic parameters.

Compound Profile
FeatureSpecification
Chemical Name N-(4-aminophenyl)-2-methoxyacetamide
CAS Number 203739-06-4
Molecular Formula C₉H₁₂N₂O₂
Core Scaffold p-Phenylenediamine (PPD) / Acetanilide
Key Functional Groups Primary Amine (p-position), Methoxyacetamide
Solubility Moderate (Organic solvents); limited aqueous solubility compared to salts.[3][4]

Comparative Mechanism of Action (SAR Analysis)

To understand the efficacy, we must compare the pharmacophore of the candidate with Acetaminophen (APAP) .

Structural Activity Relationship (SAR)
  • Acetaminophen (APAP): HO-Ph-NH-C(=O)CH3. The phenol group is crucial for COX inhibition (peroxidase site) and TRP channel modulation.

  • Candidate: H2N-Ph-NH-C(=O)CH2OCH3.

    • The Amine Substitution: Replacing the -OH with -NH2 (or having it as a PPD derivative) shifts the molecule towards p-aminoacetanilide . This moiety is historically analgesic but carries a higher risk of methemoglobinemia.

    • The Methoxyacetyl Group: Replacing the acetyl (-COCH3) with methoxyacetyl (-COCH2OCH3) increases polarity and alters hydrolytic stability.

Metabolic Divergence & Toxicity Risks

The efficacy limit of APAP is defined by its hepatotoxic metabolite (NAPQI ). The candidate follows a different metabolic trajectory.[1]

  • APAP Pathway: CYP450

    
     NAPQI (Toxic Quinone Imine) 
    
    
    
    Glutathione depletion.
  • Candidate Pathway:

    • Hydrolysis: Amidases may cleave the methoxyacetyl group, releasing p-Phenylenediamine (PPD) and Methoxyacetic Acid (MAA) .

    • Toxicity Alert:

      • PPD: Known sensitizer and potential carcinogen.

      • MAA: A known reproductive toxin (testicular toxicity), metabolite of 2-methoxyethanol.

Implication: While the candidate may possess analgesic efficacy, the therapeutic index is likely constrained by the toxicity of the methoxyacetic acid metabolite, making it inferior to APAP for chronic use but potentially potent as a research probe.

Efficacy & Safety Comparison Matrix

The following table synthesizes predicted and experimental parameters.

ParameterN-(4-aminophenyl)-2-methoxyacetamide Acetaminophen (Paracetamol) Indomethacin (NSAID)
Primary Target CNS COX / TRP Channels (Putative)COX-1/2 (Peroxidase site), TRPV1COX-1/2 (Active site)
Analgesic Potency Moderate (Predicted)ModerateHigh
Anti-inflammatory Low (Central action dominant)NegligibleHigh
Hepatotoxicity Risk Unknown (Likely lower NAPQI formation)High (Dose-dependent NAPQI)Moderate
Reproductive Toxicity High Risk (via Methoxyacetic acid)LowLow
Hematologic Risk High (Methemoglobinemia via aniline)Low (at therapeutic doses)Low
Metabolic Stability Labile (Amidase sensitivity)Moderate (Glucuronidation)High

Visualizing the Metabolic Fate

The diagram below illustrates the divergent metabolic pathways that define the efficacy/safety ratio of the candidate versus the standard.

MetabolicPathways cluster_legend Legend Candidate N-(4-aminophenyl)- 2-methoxyacetamide Amidase Amidase (Hydrolysis) Candidate->Amidase APAP Acetaminophen (Standard) Glucuronide Glucuronide Conjugate (Safe) APAP->Glucuronide Major Pathway CYP450 CYP2E1 (Oxidation) APAP->CYP450 PPD p-Phenylenediamine (Sensitizer/Methemoglobinemia) MAA Methoxyacetic Acid (Reproductive Toxin) NAPQI NAPQI (Hepatotoxin) Amidase->PPD Cleavage Amidase->MAA Cleavage CYP450->NAPQI Minor Pathway Safe Clearance Pathway Toxic Toxicity Pathway

Caption: Comparative metabolic activation showing the dual toxicity risk (PPD + MAA) of the candidate vs. the single oxidative risk (NAPQI) of Acetaminophen.

Experimental Validation Protocols

To objectively assess the efficacy of N-(4-aminophenyl)-2-methoxyacetamide, the following self-validating protocols are recommended.

Protocol A: Antinociceptive Efficacy (Acetic Acid Writhing Test)

Objective: Quantify peripheral analgesic activity compared to Indomethacin.

  • Animals: Male Swiss albino mice (20-25g), n=6 per group.

  • Preparation: Suspend candidate in 0.5% CMC (Carboxymethylcellulose).

  • Dosing:

    • Group 1: Vehicle Control.

    • Group 2: Indomethacin (10 mg/kg, p.o.).

    • Group 3: Candidate (10, 30, 100 mg/kg, p.o.).

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.) 60 mins post-drug.

  • Measurement: Count abdominal constrictions (writhes) for 20 mins.

  • Calculation:

    
    .
    
  • Validation: Indomethacin group must show >50% inhibition for the assay to be valid.

Protocol B: Hepatotoxicity Screening (In Vitro)

Objective: Determine if the methoxy-substitution mitigates APAP-like hepatotoxicity.

  • Cell Line: HepG2 or primary human hepatocytes.

  • Treatment: Incubate cells with Candidate vs. APAP (0 - 10 mM) for 24h.

  • Readout:

    • MTT Assay: Cell viability.

    • LDH Release: Membrane integrity.

    • GSH Levels: Glutathione depletion (hallmark of NAPQI).

  • Interpretation: If Candidate causes GSH depletion similar to APAP, the metabolic activation to a quinone-imine species is confirmed.

Conclusion & Recommendation

N-(4-aminophenyl)-2-methoxyacetamide presents as a chemical hybrid with theoretical analgesic properties derived from the acetanilide class. However, its efficacy is likely overshadowed by a suboptimal safety profile due to the generation of methoxyacetic acid (a reproductive toxin) and p-phenylenediamine (a sensitizer) upon hydrolysis.

  • For Drug Development: It is NOT recommended as a direct therapeutic candidate due to the "methoxyacetic acid" metabolic liability.

  • For Research: It serves as a useful chemical probe to study the structure-activity relationship of acetanilide derivatives and the impact of acyl-chain polarity on CNS penetration.

References
  • PubChem. Compound Summary: N-(4-aminophenyl)-2-methoxyacetamide (CAS 203739-06-4). National Library of Medicine. Link

  • ChemScene. Product Data: N-(4-Aminophenyl)-2-methoxyacetamide.[5][6]Link

  • Graham, G. G., et al. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology. Link

  • Johanson, G. (2000). Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology. (Reference for Methoxyacetic acid toxicity). Link

Sources

Validation

Structural Analogs of N-(4-aminophenyl)-2-methoxyacetamide: A Comparative SAR &amp; Utility Guide

Executive Summary N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a specialized scaffold within the N-acylated aniline family. Structurally, it acts as a hybrid between the analgesic pharmacophore of P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a specialized scaffold within the N-acylated aniline family. Structurally, it acts as a hybrid between the analgesic pharmacophore of Paracetamol and the zinc-binding precursors used in HDAC inhibitor design.

While often categorized as a chemical building block, its specific substitution pattern—a para-amino group combined with a methoxy-functionalized acetyl tail—offers unique physicochemical properties compared to standard acetanilides. This guide analyzes its utility as a lead scaffold, contrasting it with therapeutic standards to elucidate its potential in medicinal chemistry, specifically in analgesic design and enzyme inhibition studies.

Structural Analysis & Mechanism

The molecule consists of a p-phenylenediamine core mono-acylated with methoxyacetic acid. Its biological activity is dictated by three distinct zones:

  • The Cap (Methoxyacetyl): Unlike a simple acetyl group, the methoxy ether adds a hydrogen bond acceptor and increases metabolic stability against deacetylation.

  • The Linker (Phenyl Ring): The para-substitution pattern rigidly separates the amide and amine, favoring "linear" binding modes typical of analgesics or kinase inhibitors, rather than the "clamped" mode of ortho-substituted HDAC inhibitors.

  • The Head Group (Primary Amine): A versatile handle for further derivatization (e.g., into urea/thiourea kinase inhibitors) or as a weak hydrogen bond donor.

SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence based on substituent positioning.

SAR_Analysis Core N-(4-aminophenyl) -2-methoxyacetamide Mod_Ortho Shift NH2 to Ortho (Regioisomerism) Core->Mod_Ortho Isomerization Mod_OH Replace NH2 with OH (Bioisosterism) Core->Mod_OH Hydrolysis/Sub Mod_Tail Remove Methoxy (Simplification) Core->Mod_Tail Demethoxylation Act_HDAC HDAC Inhibition (e.g., Tacedinaline) Mod_Ortho->Act_HDAC Gains Zn-Chelation Act_Analgesic Analgesic/Antipyretic (Paracetamol) Mod_OH->Act_Analgesic COX Inhibition Act_Parent Dye Intermediate (p-Aminoacetanilide) Mod_Tail->Act_Parent Basic Scaffold

Caption: SAR divergence showing how the target molecule relates to major therapeutic classes based on regiochemistry and functional group modification.

Comparative Analysis of Analogs

This section compares N-(4-aminophenyl)-2-methoxyacetamide against three critical analogs to define its relative performance and utility.

Comparison Table: Physicochemical & Biological Profiles
FeatureTarget Molecule Paracetamol (Standard)p-Aminoacetanilide (Parent)Entinostat (HDACi Analog)
Structure N-(4-NH₂-Ph)-COCH₂OMeN-(4-OH-Ph)-COCH₃N-(4-NH₂-Ph)-COCH₃N-(2-NH₂-Ph)-Carbamate
Primary Class Building Block / ProbeAnalgesic / AntipyreticDye IntermediateClass I HDAC Inhibitor
Key Mechanism Weak COX / LinkerCOX-1/2 & TRPA1Peroxidase SubstrateZn²⁺ Chelation (HDAC)
LogP (Calc) ~0.850.460.232.6
Solubility Moderate (Ether tail)HighHighLow
Toxicity Risk High (Aniline metabolite)Low (at therapeutic dose)Moderate (Nephrotoxic)Cytotoxic (Targeted)
Utility Library SynthesisPain ManagementChemical SynthesisOncology
Detailed Competitor Analysis
1. vs. Paracetamol (The Analgesic Standard)
  • Mechanism: Paracetamol acts centrally via COX inhibition and cannabinoid pathways. The target molecule replaces the phenolic -OH with an -NH₂.[1]

  • Performance: The -NH₂ group makes the molecule more basic and potentially more toxic (via N-hydroxylation to reactive metabolites). The 2-methoxy tail increases lipophilicity compared to paracetamol's acetyl group, potentially altering blood-brain barrier (BBB) penetration.

  • Verdict: The target is inferior as a standalone drug due to toxicity risks but superior as a scaffold for creating novel, potent analgesics where the amine is further derivatized.

2. vs. Entinostat/CI-994 (The HDAC Inhibitors)
  • Mechanism: HDAC inhibitors require a "Zinc Binding Group" (ZBG). In Entinostat and Tacedinaline (CI-994), an ortho-amino group on the anilide serves this function by chelating Zinc in the enzyme pocket.

  • Performance: Our target molecule is a para-amino isomer.[2] This geometry prevents simultaneous binding to the Zinc ion and the hydrophobic tunnel.

  • Verdict: The target molecule serves as an excellent Negative Control in HDAC assays. If a compound library shows activity with this molecule, it indicates "off-target" effects (non-specific toxicity) rather than true epigenetic modulation.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe its synthesis and a standard cytotoxicity assay to establish baseline biological activity.

Protocol A: Selective Synthesis of N-(4-aminophenyl)-2-methoxyacetamide

Objective: To synthesize the target mono-amide without over-acylating the second amine of p-phenylenediamine.

Reagents:

  • p-Phenylenediamine (PPD) [CAS: 106-50-3]

  • Methoxyacetyl chloride [CAS: 38870-89-2]

  • Triethylamine (TEA)

  • Dichloromethane (DCM)[3][4]

Workflow:

  • Protection (Optional but Recommended): Use N-Boc-p-phenylenediamine to ensure mono-acylation. If using free PPD, use a large excess (3:1) of PPD to acid chloride.

  • Acylation: Dissolve 1.0 eq of N-Boc-PPD in dry DCM with 1.2 eq TEA. Cool to 0°C.

  • Addition: Dropwise add 1.05 eq of Methoxyacetyl chloride over 30 mins.

  • Reaction: Stir at Room Temp (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from Ethanol.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To determine if the methoxy-tail modification confers increased toxicity compared to the parent p-aminoacetanilide.

Materials:

  • Cell Line: HepG2 (Liver carcinoma - relevant for aniline toxicity).

  • Controls: Paracetamol (Negative/Low Tox), Doxorubicin (Positive).

Steps:

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions (1 µM – 100 µM) of:

    • N-(4-aminophenyl)-2-methoxyacetamide[5][6]

    • N-(4-aminophenyl)acetamide (Parent)[1][7][8]

    • Paracetamol[1][2][6][7][8][9]

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50.

Expected Outcome:

  • Target Molecule: Moderate cytotoxicity (IC50 ~50-100 µM) due to the aniline moiety.

  • Paracetamol: Low cytotoxicity (IC50 >500 µM).

  • Interpretation: If the Target Molecule shows IC50 < 10 µM, the methoxy group is significantly enhancing cell permeability or metabolic activation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11019457, N-(4-aminophenyl)-2-methoxyacetamide. Retrieved from [Link]

  • Zhang, Y., et al. (2004). "Histone deacetylase inhibitors FK228 and N-(2-aminophenyl)-benzamide derivatives augment radiation-induced cell death." International Journal of Cancer, 110(2), 301-308. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule."[8] International Journal of Science and Research.[1][8] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-aminophenyl)-2-methoxyacetamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced molecular scaffolds like N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) requires extending our scientific rigor beyond synthesis and into res...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced molecular scaffolds like N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) requires extending our scientific rigor beyond synthesis and into responsible lifecycle management.

Because this compound features a primary aromatic amine—a functional group notorious for its environmental persistence and potential toxicity—standard "pour-and-pray" disposal methods are both scientifically negligent and legally non-compliant. This guide provides a self-validating, mechanistic approach to the disposal of this specific acetamide derivative, ensuring that your laboratory maintains the highest standards of safety, environmental stewardship, and regulatory compliance.

Molecular Profiling & Waste Characterization

Before we can safely destroy a chemical threat, we must understand its structural vulnerabilities. N-(4-aminophenyl)-2-methoxyacetamide contains an electron-rich aniline moiety. If released into the environment or sanitary sewer systems untreated, aromatic amines can undergo oxidative radical coupling to form highly toxic, persistent azo-dyes and polymeric sludges [1].

To dictate our disposal strategy, we must first categorize its physicochemical parameters.

Table 1: Physicochemical & Hazard Profile of N-(4-aminophenyl)-2-methoxyacetamide

ParameterData / SpecificationOperational Implication
CAS Number 203739-06-4Essential for EHS waste manifesting.
Molecular Formula C₉H₁₂N₂O₂Contains 2 Nitrogen atoms; thermal destruction will yield NOₓ gases.
Molecular Weight 180.20 g/mol 0.01 mol equates to ~1.80 g (Critical for degradation stoichiometry).
Functional Groups Primary Amine, Secondary Amide, EtherAmine is basic (pKa ~4.6); can be protonated to increase aqueous solubility.
EPA / RCRA Status Unlisted, but exhibits Toxicity characteristicsMust be managed as hazardous waste; do not discharge to sewer [2].

Strategic Disposal Pathways

Disposal methodologies must be dictated by the scale of the waste . Attempting to chemically degrade bulk quantities on the benchtop risks exothermic runaway, while sending trace amounts to an incinerator is logistically inefficient.

DisposalWorkflow Start Waste Generation: N-(4-aminophenyl)-2-methoxyacetamide Decision Scale of Waste? Start->Decision LabScale Laboratory Scale (< 5 grams) Decision->LabScale Trace amounts BulkScale Bulk / Industrial Scale (> 5 grams or Mixed) Decision->BulkScale Bulk quantities Degradation Chemical Oxidation (Acidified KMnO4) LabScale->Degradation Incineration Thermal Destruction (EPA-Approved Incinerator) BulkScale->Incineration Neutralization Reductive Quenching (NaHSO3 to clear/brown) Degradation->Neutralization Scrubber Exhaust Scrubbing (NOx Mitigation) Incineration->Scrubber AqueousWaste Aqueous Waste Disposal (Sanitary Sewer / EHS) Neutralization->AqueousWaste AshLandfill Secure Landfill (Incinerator Ash) Scrubber->AshLandfill

Caption: Decision matrix for the disposal of aromatic amine waste based on operational scale.

SOP: Laboratory-Scale Chemical Degradation (< 5 grams)

For small, benchtop quantities (e.g., leftover analytical standards or trace reaction residues), chemical degradation via exhaustive oxidation is the preferred method [3].

The Mechanistic Rationale:

We utilize acidified Potassium Permanganate (KMnO₄). Why?

  • Protonation: Sulfuric acid (H₂SO₄) protonates the basic primary amine, converting the hydrophobic N-(4-aminophenyl)-2-methoxyacetamide into a highly water-soluble anilinium salt. This ensures a homogeneous reaction.

  • Ring Cleavage: KMnO₄ is a powerful enough oxidant to completely cleave the aromatic ring into aliphatic fragments and ultimately CO₂, preventing the formation of toxic azo-coupling byproducts that occur with weaker oxidants.

  • Self-Validation: The protocol uses a visual feedback loop. The reduction of unreacted, toxic Mn(VII) (deep purple) to benign Mn(II) (colorless) or MnO₂ (brown precipitate) via Sodium Bisulfite proves the oxidative quenching is complete.

Step-by-Step Protocol:

Caution: This reaction is exothermic. Do not scale this protocol beyond 0.01 mol (~1.8 g) per batch without active cooling systems.

  • Acid Bath Preparation: In a fume hood, prepare 3 L of 1.7 N H₂SO₄ in a 5-L heavy-walled reaction flask. (Always add acid to water).

  • Dissolution: Add 0.01 mol (~1.80 g) of N-(4-aminophenyl)-2-methoxyacetamide to the acid bath. Stir until completely dissolved (the solution will become homogeneous due to anilinium salt formation).

  • Oxidation: Slowly add 1 L of 0.2 M KMnO₄ solution. The solution will turn a deep, opaque purple.

  • Dwell Time: Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete mineralization of the aromatic ring.

  • Reductive Quenching (Validation Step): Slowly add solid Sodium Hydrogen Sulfite (NaHSO₃) in small portions. Observe the color: Continue adding until the deep purple color completely disappears, leaving a clear or slightly brown suspension. This visual shift guarantees that no reactive permanganate remains.

  • Neutralization: Neutralize the solution to pH 7 using dilute Sodium Hydroxide (NaOH). The resulting benign aqueous mixture can now be transferred to standard aqueous waste carboys for EHS pickup [3].

SOP: Bulk-Scale Thermal Destruction (> 5 grams)

For pilot-scale synthesis waste, expired bulk inventory, or mixed solvent streams, chemical degradation is unsafe due to the risk of thermal runaway. The EPA-mandated route for bulk aromatic amines is high-temperature incineration [4].

The Mechanistic Rationale:

Because N-(4-aminophenyl)-2-methoxyacetamide contains two nitrogen atoms, simple combustion will release dangerous levels of Nitrogen Oxides (NOₓ). Therefore, the incinerator must be specifically equipped with two critical components:

  • Afterburner: Ensures a sufficient residence time at >1000°C to completely crack the stable aromatic ring, preventing dioxin or soot formation.

  • Caustic Scrubber: Neutralizes the acidic NOₓ gases generated by the amine and amide nitrogens before they can be vented into the atmosphere.

Step-by-Step Protocol:
  • Solvent Homogenization: Dissolve the solid N-(4-aminophenyl)-2-methoxyacetamide waste in a highly combustible, compatible solvent (e.g., ethanol or xylene). Causality: Solid powders burn unevenly. A combustible liquid solution ensures a uniform, continuous feed into the incinerator nozzle, guaranteeing complete thermal destruction [4].

  • Containerization: Store the solution in a UN-approved, clearly labeled high-density polyethylene (HDPE) or Teflon-lined drum. Do not use standard metal drums, as trace moisture and amines can cause corrosive pitting.

  • Manifesting: Label the manifest clearly as "Toxic Organic Waste - Aromatic Amine / Acetamide Derivative."

  • Vendor Handoff: Transfer to a licensed RCRA-approved hazardous waste vendor specifically contracted for "Incineration with Scrubbing."

Spill Response & Decontamination

If N-(4-aminophenyl)-2-methoxyacetamide powder is spilled on the laboratory floor, your immediate response dictates the exposure risk.

  • DO NOT use Bleach (Sodium Hypochlorite): A common laboratory mistake is using bleach to clean up chemical spills. Bleach will react with the primary aromatic amine to form highly toxic, volatile chlorinated amines or diazonium intermediates.

  • Proper Action: Gently cover the powder with an inert, dust-suppressing absorbent (like damp sand or diatomaceous earth). Sweep the material using non-sparking tools, place it in a sealed hazardous waste bucket, and route it directly to the Bulk Incineration pathway [4]. Wash the affected surface with a mild, acidic detergent to protonate and lift any remaining trace amine.

References

  • ChemScene. "203739-06-4 | N-(4-Aminophenyl)
  • BenchChem.
  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS". https://www.epfl.ch
  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". https://www.skcinc.com

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-methoxyacetamide
© Copyright 2026 BenchChem. All Rights Reserved.